molecular formula C8H5ClN2O2S B1349030 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole CAS No. 5264-77-7

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Cat. No.: B1349030
CAS No.: 5264-77-7
M. Wt: 228.66 g/mol
InChI Key: HCIFTTCECGSAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H5ClN2O2S and its molecular weight is 228.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFTTCECGSAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353958
Record name 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-77-7
Record name 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the combined electronic and steric properties conferred by its chloro, methyl, and nitro substituents. This document outlines a detailed synthetic protocol and presents a thorough characterization profile, including predicted spectroscopic data based on analogous structures.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. They are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of specific substituents onto the benzothiazole scaffold allows for the fine-tuning of a molecule's biological activity and physicochemical properties.

This compound (C₈H₅ClN₂O₂S) is a derivative functionalized with a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 6. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzothiazole ring system and offers a handle for further chemical transformations, such as reduction to an amino group. The chloro and methyl groups also modulate the molecule's lipophilicity, metabolic stability, and steric profile.

This guide details a robust synthetic method for the preparation of this compound and provides a comprehensive summary of its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 5-Chloro-2-methylbenzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-donating nature of the benzothiazole ring system directs the nitration to the benzene ring.

Experimental Protocol: Nitration of 5-Chloro-2-methylbenzothiazole

Materials:

  • 5-Chloro-2-methylbenzothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methylbenzothiazole (1.0 equivalent) in concentrated sulfuric acid (5-10 volumes) at 0-5 °C in an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 5-Chloro-2-methylbenzothiazole over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A precipitate of the crude product will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified product under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValue
CAS Number 5264-77-7
Molecular Formula C₈H₅ClN₂O₂S
Molecular Weight 228.66 g/mol
Appearance Expected to be a pale yellow solid
Melting Point Not reported; expected to be higher than the starting material (65-70 °C)
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data of the starting material and the anticipated effects of the nitro group.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.5s1HH-7
~ 7.8 - 8.1s1HH-4
~ 2.8 - 3.0s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170 - 175C-2
~ 150 - 155C-6 (C-NO₂)
~ 145 - 150C-7a
~ 130 - 135C-3a
~ 125 - 130C-5 (C-Cl)
~ 120 - 125C-4
~ 115 - 120C-7
~ 18 - 22-CH₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000WeakAromatic C-H stretch
~ 2950 - 2850WeakAliphatic C-H stretch
~ 1600 - 1580MediumC=N stretch (thiazole ring)
~ 1550 - 1500StrongAsymmetric NO₂ stretch
~ 1480 - 1450MediumAromatic C=C stretch
~ 1350 - 1300StrongSymmetric NO₂ stretch
~ 800 - 700StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueRelative IntensityAssignment
~ 228/230High[M]⁺ (Molecular ion peak, with Cl isotope pattern)
~ 211/213Moderate[M - OH]⁺
~ 182/184Moderate[M - NO₂]⁺
~ 147Moderate[M - NO₂ - Cl]⁺

Visualization of Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow reactant 5-Chloro-2-methylbenzothiazole reagents HNO₃, H₂SO₄ reactant->reagents Nitration product This compound reagents->product

Caption: Synthetic route to this compound.

Characterization Logic

This diagram shows the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties NMR ¹H and ¹³C NMR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR FT-IR Spectroscopy FTIR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation MP Melting Point MP->Purity_Assessment Solubility Solubility Synthesized_Compound Synthesized Product Synthesized_Compound->NMR Synthesized_Compound->FTIR Synthesized_Compound->MS Synthesized_Compound->MP Synthesized_Compound->Solubility

An In-depth Technical Guide on the Chemical Properties of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiazole core, its unique substitution pattern—a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 6-position—confers a distinct combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, collating available data and proposing experimental protocols based on established chemical principles for analogous structures.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Reported)5-Chloro-2-methyl-1,3-benzothiazole (Reference)2-Methyl-5-nitro-1,3-benzothiazole (Reference)
Molecular Formula C₈H₅ClN₂O₂S[1]C₈H₆ClNS[2][3]C₈H₆N₂O₂S
Molecular Weight 228.66 g/mol [1]183.66 g/mol [2][3]194.21 g/mol
CAS Number 5264-77-71006-99-1[2][3]2941-66-4
Melting Point Not available65-70 °C[2]132-134 °C
Appearance Predicted to be a crystalline solidCrystalline solidNot available
Solubility Predicted to be soluble in polar organic solventsSoluble in various organic solventsNot available

Synthesis and Characterization

The primary route for the synthesis of this compound is through the electrophilic nitration of 5-chloro-2-methyl-1,3-benzothiazole.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on standard nitration procedures for aromatic compounds.

Materials:

  • 5-chloro-2-methyl-1,3-benzothiazole

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethanol or methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-chloro-2-methyl-1,3-benzothiazole to an excess of cold concentrated sulfuric acid. Stir until complete dissolution.

  • Cool the mixture to 0-5 °C.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • To remove any remaining acid, wash the crude product with a 5% sodium bicarbonate solution, followed by washing with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure this compound.

Diagram 1: Synthesis Workflow

G Synthesis of this compound cluster_synthesis Synthesis Start 5-Chloro-2-methyl-1,3-benzothiazole Nitration Electrophilic Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with H₂O and NaHCO₃ Filtration->Washing Recrystallization Recrystallization (Ethanol/Methanol) Washing->Recrystallization Product This compound Recrystallization->Product

Caption: A general workflow for the synthesis of this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals in the aromatic region for the two protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. A singlet for the methyl protons.
¹³C NMR Eight distinct signals corresponding to the eight carbon atoms in the molecule.
FTIR Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.66), along with characteristic fragmentation patterns.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The nitro group itself can be reduced to an amino group, providing a handle for further functionalization.

  • Chloro Group: The chlorine atom at the 5-position is a potential leaving group in SNAr reactions, especially given the activating effect of the para-nitro group. This allows for the introduction of various nucleophiles at this position.

  • Methyl Group: The methyl group at the 2-position can undergo condensation reactions at the adjacent carbon atom under appropriate basic conditions.

Diagram 2: Reactivity Overview

G Reactivity of this compound cluster_reactions Potential Reactions Molecule This compound Reduction Reduction of Nitro Group (e.g., Sn/HCl) Molecule->Reduction NO₂ → NH₂ SNAr Nucleophilic Aromatic Substitution (at C5, with Nu⁻) Molecule->SNAr Cl → Nu Condensation Condensation at C2-Methyl (with Aldehydes) Molecule->Condensation CH₃ → CH=CHR

Caption: Key reactive sites and potential transformations of the title compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the benzothiazole scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of nitro and chloro substituents is often associated with enhanced biological efficacy.

Recent studies on other substituted benzothiazoles have implicated their involvement in key cellular signaling pathways related to cancer progression. For instance, some benzothiazole derivatives have been shown to exert their anticancer effects by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its downstream effectors.

G cluster_downstream Downstream Signaling Cascades Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Benzothiazole This compound (Hypothetical) Benzothiazole->EGFR Inhibits CellularResponse Proliferation, Survival, Angiogenesis, Metastasis RAS_RAF_MEK_ERK->CellularResponse PI3K_AKT_mTOR->CellularResponse JAK_STAT->CellularResponse

References

Spectroscopic and Synthetic Profile of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Due to the limited availability of public domain experimental data for this specific molecule, this document outlines a probable synthetic route and presents predicted spectroscopic data based on the analysis of its constituent functional groups and structural analogues. Detailed, standardized experimental protocols for the synthesis and subsequent spectroscopic characterization are also provided to guide researchers in their work with this compound and similar chemical entities.

Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic nitration of the commercially available precursor, 5-Chloro-2-methyl-1,3-benzothiazole. The electron-rich benzothiazole ring system is susceptible to electrophilic aromatic substitution, and the directing effects of the existing substituents will primarily influence the position of the incoming nitro group.

Experimental Protocol: Synthesis

Materials:

  • 5-Chloro-2-methyl-1,3-benzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 5-Chloro-2-methyl-1,3-benzothiazole to a predetermined volume of concentrated sulfuric acid while stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzothiazole derivative, ensuring the temperature is maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid product, this compound, is collected by vacuum filtration.

  • Wash the crude product with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the functional groups present in the molecule and comparison with known data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H~ 8.0 - 8.5SingletH-4 or H-7
Aromatic-H~ 7.5 - 8.0SingletH-4 or H-7
Methyl-H~ 2.8Singlet-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=N~ 165C-2
Aromatic C-NO₂~ 145C-6
Aromatic C-Cl~ 130C-5
Aromatic C-S~ 150C-8 (bridgehead)
Aromatic C-N~ 135C-9 (bridgehead)
Aromatic C-H~ 120 - 130C-4, C-7
Methyl C~ 20-CH₃
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
C=N Stretch (thiazole)1600 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C-Cl Stretch700 - 850Strong
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrum Fragments

m/z Predicted Fragment
228/230[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
213/215[M - CH₃]⁺
182/184[M - NO₂]⁺

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be acquired.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the purified compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 5-Chloro-2-methyl-1,3-benzothiazole nitration Electrophilic Nitration start->nitration reagents Conc. H₂SO₄, Conc. HNO₃ reagents->nitration workup Aqueous Workup & Filtration nitration->workup crude Crude Product workup->crude purification Recrystallization crude->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and Spectroscopic Analysis Workflow.

In-Depth Technical Guide: 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole (CAS 5264-77-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, identified by the CAS number 5264-77-7. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a substituted benzothiazole derivative. The presence of chloro, methyl, and nitro functional groups on the benzothiazole core suggests its potential for diverse chemical reactivity and biological activity. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 5264-77-7[1]
Molecular Formula C₈H₅ClN₂O₂S[1]
Molecular Weight 228.66 g/mol [1]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Purity Typically available at ≥95%N/A
Storage Store in a cool, dry place.N/A

Chemical Structure

The structure of this compound consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chloro group is substituted at position 5, a methyl group at position 2, and a nitro group at position 6.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound (Hypothetical)

Materials:

  • 5-Chloro-2-methylbenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Ethanol or other suitable recrystallization solvent

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add 5-chloro-2-methylbenzothiazole to a stirred solution of concentrated sulfuric acid.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C.

  • Add the cold nitrating mixture dropwise to the solution of 5-chloro-2-methylbenzothiazole in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • To remove any remaining acidic impurities, wash the solid with a cold 5% sodium bicarbonate solution, followed by another wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Dry the purified product under vacuum.

Analytical Characterization (Predicted)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzothiazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. A singlet corresponding to the methyl group protons at position 2 would also be expected.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and thiazole ring carbons, as well as the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (228.66 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Benzothiazole derivatives, particularly those with nitro substitutions, have garnered significant interest for their potential as anticancer and antimicrobial agents. While the specific biological activity of this compound has not been extensively reported, related compounds have been shown to exert their effects through the modulation of key signaling pathways involved in inflammation and cancer progression.

The presence of the nitro group suggests that this compound may have potential antitumor and antimicrobial properties. Research on similar nitrobenzothiazole compounds indicates that they may induce apoptosis in cancer cells by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition can lead to the downregulation of pro-inflammatory and anti-apoptotic genes, such as those encoding for Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) .

NF-κB Signaling Pathway in Cancer

The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. Inhibition of this pathway is a key strategy in cancer therapy.

COX2_iNOS_Pathway cluster_downstream Downstream Effects NFkB Activated NF-κB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation Tumor_Progression Tumor Progression (Proliferation, Angiogenesis, Metastasis) Prostaglandins->Tumor_Progression NO->Inflammation NO->Tumor_Progression Proposed_Mechanism Compound This compound NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Inhibits COX2_iNOS COX-2 & iNOS Expression NFkB_Pathway->COX2_iNOS Activates Inflammation_Cancer Inflammation & Cancer Progression COX2_iNOS->Inflammation_Cancer Promotes

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on its chemical structure and data from structurally analogous compounds. Furthermore, detailed and generalized experimental protocols for determining the solubility of solid organic compounds are provided to enable researchers to ascertain precise solubility parameters. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

This compound is a substituted benzothiazole derivative. The benzothiazole core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and applications. The solubility of such compounds in organic solvents is a critical physical property that influences their synthesis, purification, formulation, and biological availability. Understanding the solubility profile is essential for designing efficient reaction conditions, developing purification strategies like recrystallization, and formulating drug delivery systems.

The structure of this compound, featuring a chloro, a methyl, and a nitro group on the benzothiazole framework, suggests it is a relatively nonpolar, aromatic molecule. These functional groups modulate its polarity, crystal lattice energy, and potential for intermolecular interactions with solvents, thereby influencing its solubility.

Expected Solubility Profile

The presence of the benzothiazole ring system, along with the chloro and methyl groups, contributes to the molecule's lipophilicity. The nitro group, while polar, is part of the aromatic system and its influence on increasing polarity might be limited. Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly those that are non-polar or moderately polar aprotic. Conversely, its solubility in highly polar, protic solvents like water is expected to be very low.

Solubility Data of Structurally Related Compounds

To provide a comparative reference for researchers, the following table summarizes available solubility information for structurally similar benzothiazole derivatives. This data can offer valuable insights into the potential solubility behavior of this compound.

Compound NameCAS NumberSolventTemperature (°C)Solubility
2-Methyl-6-nitro-1,3-benzothiazole2941-63-1WaterNot SpecifiedInsoluble[1]
EthanolNot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[1]
5-Chloro-2-methyl-1,3-benzothiazole1006-99-1WaterNot SpecifiedPredicted log10WS = -3.96 (mol/L)

Note: The predicted water solubility for 5-Chloro-2-methyl-1,3-benzothiazole indicates very low aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental procedure is necessary. The following section details a general and robust protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in various organic solvents using the shake-flask method.

4.1. Principle

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the clear, saturated solution is then determined analytically.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Detailed Methodology

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any undissolved solid particles, immediately filter the solution using a syringe filter into a clean, dry vial. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visual Representation of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and assessing the stability of the compound in solution.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and place in shaker bath prep2->equil1 Step 2 equil2 Agitate at constant temperature equil1->equil2 Step 3 equil3 Allow solid to settle equil2->equil3 Step 4 analysis1 Withdraw supernatant equil3->analysis1 Step 5 analysis2 Filter the solution analysis1->analysis2 Step 6 analysis3 Dilute sample if necessary analysis2->analysis3 Step 7 analysis4 Quantify concentration (UV-Vis/HPLC) analysis3->analysis4 Step 8 result1 Calculate solubility analysis4->result1 Step 9

Caption: Workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is currently scarce, its chemical structure strongly suggests good solubility in non-polar and moderately polar aprotic solvents and poor solubility in water. For researchers, scientists, and drug development professionals requiring precise quantitative data, it is imperative to perform experimental determinations. The detailed protocol provided in this guide offers a robust framework for conducting such studies, ensuring the generation of reliable and reproducible solubility data critical for advancing research and development efforts.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in the heterocyclic compound 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Due to the strong electron-withdrawing nature of the nitro group, this position is highly activated, making it a key site for synthetic transformations. This document details the principal reactions, including reduction to the corresponding amine and potential nucleophilic aromatic substitution. Detailed experimental protocols for these transformations are provided, along with structured data tables for easy comparison of reaction conditions and outcomes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles and practical applications.

Introduction

This compound is a substituted bicyclic heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] The benzothiazole core is a recognized pharmacophore present in a variety of biologically active molecules. The substituents on the benzene ring—a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 6—impart unique electronic properties that dictate its reactivity.

The primary focus of this guide is the reactivity of the C6-nitro group. As a powerful electron-withdrawing group, it significantly influences the electron density of the aromatic system, thereby activating the molecule for specific chemical transformations. The two principal reactions of the nitro group in this context are:

  • Reduction to an amino group: This is a common and highly useful transformation that converts the nitro compound into the corresponding 6-amino-5-chloro-2-methyl-1,3-benzothiazole. This amine derivative serves as a versatile intermediate for further functionalization, such as in the synthesis of dyes and pharmacologically active agents.

  • Nucleophilic Aromatic Substitution (SNA r): While less common than the reduction, the strong activation provided by the nitro group can, under specific conditions, allow for the direct displacement of the nitro group by a suitable nucleophile.

This guide will provide a detailed examination of these reactions, supported by established experimental protocols and quantitative data where available.

Reactivity of the Nitro Group

Reduction of the Nitro Group

The most prominent reaction of the nitro group in this compound is its reduction to an amine. This transformation is a cornerstone of synthetic chemistry, and several reliable methods are available for this purpose. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule and the desired selectivity.

Commonly employed methods for the reduction of aromatic nitro compounds include:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is often a clean and efficient method, yielding water as the only byproduct. However, care must be taken as some catalysts can also reduce other functional groups or lead to dehalogenation. Raney Nickel is often preferred when dehalogenation of aromatic halides is a concern.[2]

  • Metal-Acid Reductions: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and effective method for nitro group reduction. These reactions are generally robust and tolerant of many functional groups.

  • Stannous Chloride (SnCl₂): Stannous chloride is a mild and selective reducing agent for nitro groups, often used when other reducible functionalities are present in the molecule.[2][3]

The general transformation is depicted below:

Reduction_Reaction This compound This compound 6-Amino-5-chloro-2-methyl-1,3-benzothiazole 6-Amino-5-chloro-2-methyl-1,3-benzothiazole This compound->6-Amino-5-chloro-2-methyl-1,3-benzothiazole [H]

Caption: General scheme for the reduction of this compound.

Nucleophilic Aromatic Substitution

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA r). While the chlorine atom at the 5-position is also a potential leaving group, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. This reactivity is attributed to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. For a successful substitution, the reaction generally requires a strong nucleophile and may be influenced by the solvent and reaction temperature.

SNAr_Reaction This compound This compound 6-Nu-5-chloro-2-methyl-1,3-benzothiazole 6-Nu-5-chloro-2-methyl-1,3-benzothiazole This compound->6-Nu-5-chloro-2-methyl-1,3-benzothiazole + Nu-

Caption: General scheme for the nucleophilic aromatic substitution of the nitro group.

Experimental Protocols

The following sections provide detailed experimental protocols for the reduction of the nitro group in this compound. These protocols are based on well-established methods for the reduction of aromatic nitro compounds and can be adapted for the specific target molecule.

Reduction using Activated Iron

This method is advantageous due to the low cost of reagents and the avoidance of chlorinated byproducts that can form with other methods.[4]

Experimental Workflow:

Iron_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Product Isolation Activate_Iron Activate Iron (Granulated Iron + Conc. HCl) Dissolve_Substrate Dissolve Substrate in Benzene Activate_Iron->Dissolve_Substrate Add_Iron Add Activated Iron Dissolve_Substrate->Add_Iron Reflux_and_Add_Water Reflux and Add Water Portion-wise Add_Iron->Reflux_and_Add_Water Continue_Reflux Continue Reflux for 1 hour Reflux_and_Add_Water->Continue_Reflux Filter_Mixture Filter to Remove Iron Continue_Reflux->Filter_Mixture Extract_Product Extract with appropriate solvent Filter_Mixture->Extract_Product Purify_Product Purify by Recrystallization Extract_Product->Purify_Product

Caption: Workflow for the reduction of the nitro group using activated iron.

Protocol:

  • Preparation of Activated Iron: To 50 g of granulated iron (40 mesh), slowly add 10 mL of concentrated hydrochloric acid with stirring. Ensure the temperature does not rise excessively. Stir the mixture frequently to prevent clumping and allow it to dry completely.[4]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5 g of this compound in 200 mL of benzene.

  • Reduction: Heat the benzene solution to near boiling on a steam bath. Add the prepared activated iron to the flask and commence vigorous stirring and refluxing.

  • After 30 minutes of reflux, add 1 mL of water to the reaction mixture. Continue to add small portions of water at regular intervals over 7 hours, with a total of 20 mL of water added.

  • After the final addition of water, continue to reflux the mixture for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the iron residue.

    • The method for product isolation will depend on the properties of the resulting amine. If the amine is soluble in benzene, the solvent can be removed by distillation, and the crude product can be purified by recrystallization from a suitable solvent.[4]

    • If the product is insoluble in benzene, the solvent can be removed, and the product extracted from the residue with a suitable solvent like hot methanol.

Reduction using Stannous Chloride (SnCl₂)

This method offers a mild and selective reduction of the nitro group.[2]

Experimental Workflow:

SnCl2_Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Product Isolation Dissolve_Substrate Dissolve Substrate in Ethanol Add_SnCl2 Add SnCl2·2H2O Dissolve_Substrate->Add_SnCl2 Stir_at_RT Stir at Room Temperature Add_SnCl2->Stir_at_RT Remove_Solvent Remove Solvent under Reduced Pressure Stir_at_RT->Remove_Solvent Partition Partition between Ethyl Acetate and 2M KOH Remove_Solvent->Partition Extract_and_Dry Extract Aqueous Layer and Dry Organic Phase Partition->Extract_and_Dry Purify_Product Purify by Chromatography or Recrystallization Extract_and_Dry->Purify_Product

Caption: Workflow for the reduction of the nitro group using stannous chloride.

Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

  • Reduction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the crude residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide (KOH) to neutralize the acid and precipitate tin salts.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Catalytic Hydrogenation

This is a clean and efficient method, often providing high yields of the desired amine.

Experimental Workflow:

Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Charge_Reactor Charge Autoclave with Substrate, Solvent, and Catalyst Seal_and_Purge Seal and Purge with Inert Gas Charge_Reactor->Seal_and_Purge Pressurize Pressurize with Hydrogen Gas Seal_and_Purge->Pressurize Heat_and_Stir Heat to Target Temperature with Vigorous Stirring Pressurize->Heat_and_Stir Cool_and_Vent Cool Reactor and Vent Hydrogen Heat_and_Stir->Cool_and_Vent Filter_Catalyst Filter off the Catalyst Cool_and_Vent->Filter_Catalyst Remove_Solvent Remove Solvent under Reduced Pressure Filter_Catalyst->Remove_Solvent Purify_Product Purify by Recrystallization or Chromatography Remove_Solvent->Purify_Product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Protocol:

  • Reactor Setup: In a high-pressure autoclave, place the this compound, a suitable solvent (e.g., ethanol, ethyl acetate), and the catalyst (e.g., 5-10% Pd/C or Raney Nickel). The substrate-to-catalyst ratio is typically between 20:1 and 100:1 by weight.[5]

  • Sealing and Purging: Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-5 times to remove any residual air.[5]

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (this can range from atmospheric pressure to several hundred psi, depending on the scale and catalyst).

  • Reaction: Heat the reactor to the desired temperature (typically ranging from room temperature to 80 °C) with vigorous stirring to ensure efficient mixing.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Quantitative Data

Reduction MethodReagents and ConditionsTypical YieldsNotes
Activated Iron Activated Fe, Benzene, H₂O, RefluxGood to ExcellentCost-effective; avoids over-reduction and dehalogenation.[4]
Stannous Chloride SnCl₂·2H₂O, Ethanol, Room TemperatureHighMild conditions, good functional group tolerance.[2][3]
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, Ethanol or Ethyl Acetate, RT - 80°C, 1-50 atm H₂High to QuantitativeClean reaction; potential for dehalogenation with some catalysts.[2]

Conclusion

The nitro group at the 6-position of this compound is a highly reactive functional group that primarily undergoes reduction to form the corresponding amine. This transformation can be achieved through various methods, including catalytic hydrogenation and metal-based reductions, with the choice of method depending on the desired selectivity and reaction conditions. The resulting 6-amino-5-chloro-2-methyl-1,3-benzothiazole is a valuable intermediate for further synthetic modifications. While nucleophilic aromatic substitution of the nitro group is a theoretical possibility due to electronic activation, it is a less common reaction pathway. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Benzothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. Understanding the substitution patterns on the benzothiazole ring is crucial for the rational design and development of novel functional molecules. This technical guide provides a comprehensive overview of electrophilic and nucleophilic substitution reactions on the benzothiazole core, detailing regioselectivity, reaction mechanisms, experimental protocols, and quantitative data.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzothiazole ring predominantly occurs on the fused benzene ring. The electron-withdrawing nature of the thiazole moiety deactivates the benzene ring towards electrophilic attack compared to benzene itself. The regioselectivity of these reactions is dictated by the directing effects of the fused thiazole ring and any existing substituents on the carbocyclic ring.

Regioselectivity and Mechanism

The fused thiazole ring acts as a deactivating group and, through resonance and inductive effects, directs incoming electrophiles primarily to the 6-position, and to a lesser extent, the 4- and 7-positions. The 5-position is the most deactivated. The general mechanism for electrophilic aromatic substitution on benzothiazole proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.

Electrophilic_Substitution_Mechanism cluster_start Reactants cluster_intermediate Arenium Ion Intermediate (Attack at C6) cluster_product Product Benzothiazole Benzothiazole Arenium_Ion Sigma Complex Benzothiazole->Arenium_Ion Slow, Rate-determining Electrophile E+ Product 6-Substituted Benzothiazole Arenium_Ion->Product Fast, -H+

Caption: General mechanism of electrophilic aromatic substitution on the benzothiazole ring.

Key Electrophilic Substitution Reactions

1.2.1. Nitration

Nitration of benzothiazole is a well-studied reaction and typically yields a mixture of isomers, with the 6-nitrobenzothiazole being the major product under kinetic control. The presence of substituents on the benzothiazole ring can significantly influence the regioselectivity. For instance, the nitration of 2-arylbenzothiazoles can be directed to the meta-position of the 2-aryl group under ruthenium catalysis.[1]

1.2.2. Halogenation

Direct halogenation of benzothiazole can lead to a mixture of products. However, regioselective halogenation can be achieved using specific reagents and catalysts. For example, palladium-catalyzed C-H activation can direct halogenation to the ortho position of a pre-existing group on the benzene ring.[2]

1.2.3. Sulfonation

Sulfonation of benzothiazole can be achieved using standard sulfonating agents. A notable synthetic application is the preparation of sodium benzo[d]thiazole-2-sulfinate, a versatile reagent for introducing the sulfonyl moiety.[3][4]

1.2.4. Friedel-Crafts Reactions

Friedel-Crafts reactions on the benzothiazole ring are generally challenging due to the deactivating nature of the thiazole moiety. However, acylation of 2(3H)-benzothiazolone has been reported to occur at the 6-position using aluminum chloride as a catalyst under solvent-free conditions.[5]

Quantitative Data for Electrophilic Substitution
ReactionElectrophile/ReagentSubstrateProduct(s)Yield (%)Reference
NitrationCu(NO₃)₂·3H₂O, Ru-catalyst2-Phenylbenzothiazole2-(3-Nitrophenyl)benzothiazoleGood to excellent[1]
AcylationBenzoyl chloride, AlCl₃/SiO₂2(3H)-Benzothiazolone6-Benzoyl-2(3H)-benzothiazolone75
AcylationAcetyl chloride, AlCl₃/SiO₂2(3H)-Benzothiazolone6-Acetyl-2(3H)-benzothiazolone80
Experimental Protocols

1.4.1. General Procedure for Nitration of 2-Arylbenzothiazoles [1]

A mixture of the 2-arylbenzothiazole (0.5 mmol), Cu(NO₃)₂·3H₂O (1.5 mmol), and the ruthenium catalyst (5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred in a sealed tube at a specified temperature for a designated time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired meta-nitrated product.

1.4.2. General Procedure for Friedel-Crafts Acylation of 2(3H)-Benzothiazolone

A mixture of 2(3H)-benzothiazolone (10 mmol), the acyl chloride (12 mmol), and aluminum chloride supported on silica gel (SiO₂-AlCl₃) is stirred at 85°C for a specified time. After completion of the reaction, the mixture is cooled and treated with crushed ice and concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 6-acyl-2(3H)-benzothiazolone.

Nucleophilic Substitution

Nucleophilic substitution on the benzothiazole ring is a powerful method for introducing a wide range of functional groups. The C2-position of the benzothiazole ring is particularly activated towards nucleophilic attack, especially when it bears a good leaving group.

Reactivity and Mechanism

The electron-withdrawing nature of the nitrogen atom and the sulfur atom in the thiazole ring makes the C2-carbon electron-deficient and thus highly susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the C2-carbon to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore the aromaticity of the ring.

Nucleophilic_Substitution_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Substrate 2-Halobenzothiazole (X = Cl, Br) Intermediate Anionic Intermediate Substrate->Intermediate Addition Nucleophile Nu- Product 2-Substituted Benzothiazole Intermediate->Product Elimination of X-

Caption: General mechanism of nucleophilic aromatic substitution on 2-halobenzothiazole.

Key Nucleophilic Substitution Reactions

The most common substrates for nucleophilic substitution are 2-halobenzothiazoles, with 2-chlorobenzothiazole being a readily available starting material. A wide variety of nucleophiles can be employed, including amines, thiols, alkoxides, and carbanions.

Quantitative Data for Nucleophilic Substitution on 2-Chlorobenzothiazole
NucleophileReagent/ConditionsProductYield (%)Reference
AminesVarious primary and secondary amines, base, solvent, heat2-Aminobenzothiazole derivatives60-95[6]
ThiolsThiophenol, base, solvent, heat2-(Phenylthio)benzothiazole80-90[7]
ThiophenolsVarious substituted thiophenols, base, solvent, heat2-(Arylthio)benzothiazole derivatives85-95[7]
AlkoxidesSodium methoxide, methanol, heat2-Methoxybenzothiazole-[6]
HydrazineHydrazine hydrate, ethanol2-Hydrazinobenzothiazole-[8]
Experimental Protocols

2.4.1. General Procedure for Nucleophilic Substitution with Amines [6]

To a solution of 2-chlorobenzothiazole (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane), the respective amine (1.2-1.5 mmol) and a base (e.g., triethylamine, potassium carbonate, 1.5-2.0 mmol) are added. The reaction mixture is heated to reflux or a specific temperature for a period of time until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

2.4.2. General Procedure for Nucleophilic Substitution with Thiols [7]

A mixture of 2-chlorobenzothiazole (1.0 mmol), the thiol (1.1 mmol), and a base such as potassium carbonate (1.5 mmol) in a polar aprotic solvent like DMF or DMSO is heated at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure 2-thioether derivative.

Conclusion

This technical guide has provided a detailed overview of the core principles governing electrophilic and nucleophilic substitution reactions on the benzothiazole ring. The regioselectivity of electrophilic attack on the benzene ring is influenced by the deactivating nature of the fused thiazole ring, directing incoming electrophiles primarily to the 6-position. In contrast, the C2-position is highly activated for nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups via an SNAr mechanism. The provided experimental protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and functionalization of benzothiazole-based compounds, facilitating the development of new molecules with potential applications in medicinal chemistry and materials science. Further exploration into the development of more efficient and regioselective substitution methodologies will continue to expand the synthetic utility of the versatile benzothiazole scaffold.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Nitrobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] The introduction of a nitro group to this versatile core can further modulate its electronic properties and enhance its biological efficacy, leading to a promising class of compounds known as substituted nitrobenzothiazoles. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows to aid in future research and drug development endeavors.

Anticancer Activity of Substituted Nitrobenzothiazoles

Substituted nitrobenzothiazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][3] The 2-amino-6-nitrobenzothiazole moiety, in particular, serves as a crucial intermediate in the synthesis of numerous derivatives with potent antitumor properties.[1]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of substituted nitrobenzothiazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various substituted nitrobenzothiazole derivatives against different human cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Sulfonamide-based BTA 40 2,6-disubstitutedMCF-7 (Breast)34.5[2]
HeLa (Cervical)44.15[2]
MG63 (Osteosarcoma)36.1[2]
Nitrobenzylidene-thiazolidine 54 Thiazolidinone containingMCF7 (Breast)0.036[2]
HEPG2 (Liver)0.048[2]
Chlorobenzyl indole semicarbazide BTA 55 Indole basedHT-29 (Colon)0.024[2]
H460 (Lung)0.29[2]
A549 (Lung)0.84[2]
MDA-MB-231 (Breast)0.88[2]
Compound with nitro substituent (A) 2-substitutedHepG2 (Liver)56.98 (24h), 38.54 (48h)[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of nitrobenzothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[5] Key pathways implicated include the PI3K/AKT/mTOR, NF-κB, and JNK signaling cascades.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nitrobenzothiazole Nitrobenzothiazole Derivative Nitrobenzothiazole->PI3K Inhibits Nitrobenzothiazole->AKT Inhibits Nitrobenzothiazole->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by nitrobenzothiazoles.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription promotes Nitrobenzothiazole Nitrobenzothiazole Derivative Nitrobenzothiazole->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by nitrobenzothiazole derivatives.

JNK_Pathway Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Nitrobenzothiazole Nitrobenzothiazole Derivative Nitrobenzothiazole->JNK Inhibits

Caption: JNK signaling pathway and its inhibition by nitrobenzothiazole derivatives.

Antimicrobial Activity of Substituted Nitrobenzothiazoles

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[6][7] Substituted nitrobenzothiazoles have demonstrated promising activity against a range of bacteria and fungi.[8][9]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of these compounds is assessed by determining the zone of inhibition in disk diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth microdilution assays. A larger zone of inhibition and a lower MIC value indicate greater antimicrobial potency.

Compound IDBacterial/Fungal StrainZone of Inhibition (mm) at 50µg/mlZone of Inhibition (mm) at 100µg/mlReference
N-01 Pseudomonas aeruginosaPotentPotent[6]
K-06 Pseudomonas aeruginosaPotentPotent[6]
K-08 Pseudomonas aeruginosaPotentPotent[6]
Compound IDBacterial StrainMIC (µg/ml)Reference
41c E. coli3.1[10]
P. aeruginosa6.2[10]
46a E. coli15.62[10]
P. aeruginosa15.62[10]
46b E. coli15.62[10]
P. aeruginosa15.62[10]

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of substituted nitrobenzothiazoles.

Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives

A general and widely adopted method for the synthesis of 2-amino-6-nitrobenzothiazole involves the reaction of p-nitroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6]

Procedure:

  • A solution of p-nitroaniline in glacial acetic acid is prepared.

  • To this, a solution of potassium thiocyanate in glacial acetic acid is added.

  • The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction is stirred for a specified period.

  • The resulting product is then typically isolated by pouring the reaction mixture into ice water, followed by filtration and washing.

  • Further substitutions can be carried out on the 2-amino group to generate a library of derivatives.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted nitrobenzothiazoles) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.[11]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[11]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Experimental Workflow

The discovery and development of novel therapeutic agents from substituted nitrobenzothiazoles follow a logical and systematic workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Synthesis Synthesis of Nitrobenzothiazole Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., MTT, Disk Diffusion) Purification->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive/Modify SecondaryScreening Secondary Screening (IC50/MIC Determination) HitIdentification->SecondaryScreening Active MechanismStudies Mechanism of Action Studies (Signaling Pathways, Apoptosis) SecondaryScreening->MechanismStudies LeadOptimization Lead Optimization MechanismStudies->LeadOptimization

Caption: General experimental workflow for the discovery of bioactive nitrobenzothiazoles.

Conclusion

Substituted nitrobenzothiazoles represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds from the laboratory to clinical applications. The provided visualizations of key signaling pathways and the overall experimental workflow are intended to facilitate a deeper understanding and guide future research in this exciting field.

References

The Enduring Legacy of Benzothiazole: An In-Depth Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, stands as a cornerstone in the landscape of medicinal chemistry and materials science. Its journey, from an early industrial chemical to a "privileged scaffold" in drug discovery, is a testament to its remarkable versatility. This technical guide provides a comprehensive exploration of the discovery, history, and key derivatives of benzothiazole, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways these compounds modulate.

A Historical Voyage: From Industrial Origins to Pharmaceutical Prominence

The story of benzothiazole begins in the late 19th century with the pioneering work of German chemist August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemical groundwork for this heterocyclic family. However, it was not until 1921 that a significant industrial application emerged, with the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators in the rubber industry. The parent benzothiazole molecule remained elusive until its isolation from American cranberries in 1967.

The latter half of the 20th century marked a paradigm shift, as the vast pharmacological potential of benzothiazole derivatives began to be unveiled. This sparked extensive research, leading to the development of a multitude of derivatives with a wide array of biological activities. This has solidified the benzothiazole core as a critical component in the design of novel therapeutic agents.

One of the early and significant derivatives to gain prominence is Thioflavin T , a fluorescent dye first described in 1959 for staining amyloid fibrils. Its ability to exhibit enhanced fluorescence upon binding to the beta-sheet structures of amyloid plaques has made it an invaluable tool in the research of neurodegenerative diseases like Alzheimer's.

A pivotal moment in the clinical application of benzothiazoles came with the development of Riluzole . This 2-aminobenzothiazole derivative was identified for its neuroprotective properties and is now a key therapeutic agent for amyotrophic lateral sclerosis (ALS). Another critical class of derivatives, the 2-(4-aminophenyl)benzothiazoles , has been extensively investigated for its potent and selective anticancer activities, particularly against breast cancer cell lines.

Quantitative Data on Benzothiazole Derivatives

The diverse applications of benzothiazole derivatives are underpinned by their varied physicochemical and biological properties. The following tables summarize key quantitative data for some prominent examples.

Table 1: Physical and Chemical Properties of Selected Benzothiazole Derivatives
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
BenzothiazoleC₇H₅NS135.192Slightly soluble in water; soluble in acetone, ether
RiluzoleC₈H₅F₃N₂OS234.20119Very slightly soluble in water; soluble in methanol, dimethylformamide
Thioflavin TC₁₇H₁₉ClN₂S318.86137.9 (decomp.)Soluble in water, ethanol
2-(4-Aminophenyl)benzothiazoleC₁₃H₁₀N₂S226.30178-180Insoluble in water; soluble in ethanol, acetone
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)Reference
Benzothiazole Derivative 3Escherichia coli25-100[1]
Benzothiazole Derivative 4Escherichia coli25-100[1]
Benzothiazole Derivative 3Staphylococcus aureus50-200[1]
Benzothiazole Derivative 4Staphylococcus aureus50-200[1]
Benzothiazole Derivative 3Candida albicans25[1]
Benzothiazole Derivative 4Candida albicans50[1]
Benzothiazolylthiazolidin-4-one 8Escherichia coli200-300[2]
Benzothiazolylthiazolidin-4-one 8Pseudomonas aeruginosa200-300[2]
Benzothiazole-thiazole hybrid 4bEscherichia coli3.90-15.63[3]
Benzothiazole-thiazole hybrid 4bStaphylococcus aureus3.90-15.63[3]
Benzothiazole-thiazole hybrid 4bCandida albicans3.90-15.63[3]
Table 3: Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ Values)
CompoundCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide derivative 4dAsPC-1 (Pancreatic)7.66[4]
Phenylacetamide derivative 4dBxPC-3 (Pancreatic)3.99[4]
Phenylacetamide derivative 4lAsPC-1 (Pancreatic)14.78[4]
Phenylacetamide derivative 4lHFF-1 (Normal Fibroblast)67.07[4]
Nitro-substituted benzothiazole AHepG2 (Liver)56.98 (24h), 38.54 (48h)[5]
Fluorine-substituted benzothiazole BHepG2 (Liver)59.17 (24h), 29.63 (48h)[5]
Nitro-substituted benzothiazole AL929 (Normal Fibroblast)53.84 (48h)[5]
Fluorine-substituted benzothiazole BL929 (Normal Fibroblast)40.16 (48h)[5]
Indole-based benzothiazole 55HT-29 (Colon)0.024[6]
Indole-based benzothiazole 55H460 (Lung)0.29[6]
Urea benzothiazole 56Average over 60 cell lines0.38[6]

Key Experimental Protocols

The synthesis of the benzothiazole core and its derivatives is a cornerstone of its chemistry. The most common approach involves the condensation of 2-aminothiophenol with various electrophiles. Below are detailed methodologies for the synthesis of key benzothiazole derivatives.

Protocol 1: General Synthesis of 2-Aryl-benzothiazoles

This protocol describes a common method for the synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Solvent (e.g., ethanol, dimethylformamide)

  • Oxidizing agent (e.g., air, hydrogen peroxide)

  • Catalyst (optional, e.g., an acid or base)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in the chosen solvent.

  • Add 2-aminothiophenol (1.0 eq) to the solution.

  • If a catalyst is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, introduce the oxidizing agent to facilitate the cyclization and aromatization to the benzothiazole ring.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: High-Yield Synthesis of Riluzole

This protocol is adapted from a high-yield procedure for the synthesis of Riluzole.[7]

Materials:

  • 4-(trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Potassium persulfate

  • Acetic acid

  • Ethanol

  • Water

  • Ammonia solution

Procedure:

  • In a suitable reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid.[7]

  • Stir the suspension at room temperature for 24 hours.[7]

  • Heat the reaction mixture to 40°C and stir for an additional 2 hours.[7]

  • Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.[7]

  • Slowly add ammonia solution with stirring until the pH reaches 14, causing the crude Riluzole to precipitate.[7]

  • Filter the resulting solid and dry it under vacuum.[7]

  • For purification, transfer the raw product to a clean flask and add a mixture of 150 mL of ethanol and 250 mL of water.[7]

  • Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to room temperature to crystallize the pure Riluzole.[7]

  • Filter the crystals and dry them under vacuum.[7]

Protocol 3: Synthesis of 2-(4-Aminophenyl)benzothiazole

This protocol describes the synthesis of the anticancer agent precursor, 2-(4-aminophenyl)benzothiazole.

Materials:

  • Aniline

  • Sulfur

  • p-Aminobenzaldehyde

Procedure:

  • In a reaction vessel, create a melt of 100 parts of aniline and 14 parts of sulfur.[8]

  • Gradually add 24 parts of p-aminobenzaldehyde to the melt while maintaining the reaction temperature.[8]

  • After the addition is complete, continue heating the reaction mixture to ensure complete conversion.

  • Remove the excess aniline by distillation.[8]

  • The resulting crude melt contains approximately 80% 2-(4-aminophenyl)benzothiazole.[8]

  • The crude product can be purified by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

The biological activities of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways and a general experimental workflow.

General Synthetic and Evaluation Workflow

The discovery and development of novel benzothiazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start 2-Aminothiophenol + Electrophile reaction Condensation/ Cyclization start->reaction crude Crude Benzothiazole Derivative reaction->crude purify Recrystallization/ Chromatography crude->purify char Spectroscopic Analysis (NMR, MS) purify->char screening In vitro Assays (Antimicrobial, Anticancer) char->screening lead_id Lead Compound Identification screening->lead_id

A generalized workflow for the synthesis and evaluation of benzothiazole derivatives.
NF-κB Signaling Pathway Inhibition

Several benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.

G cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene Induces Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits Benzothiazole->NFkB_active Inhibits Translocation

Inhibition of the NF-κB signaling pathway by certain benzothiazole derivatives.
PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. Certain benzothiazole derivatives have been developed as inhibitors of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates AKT_active p-AKT (Active) AKT->AKT_active Downstream Downstream Effectors (e.g., mTOR, Bad) AKT_active->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits

Inhibition of the PI3K/AKT signaling pathway by specific benzothiazole derivatives.

Conclusion

The journey of benzothiazole from its synthesis in the 19th century to its current status as a versatile pharmacophore is a compelling narrative of chemical innovation. The structural simplicity and synthetic accessibility of the benzothiazole core, coupled with the vast chemical space offered by its derivatization, have cemented its importance in drug discovery and materials science. The continuous exploration of novel synthetic methodologies and the deepening understanding of the biological mechanisms of action of its derivatives promise that the legacy of benzothiazole will continue to expand, offering solutions to pressing challenges in medicine and technology.

References

Structural Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogues and established principles of organic chemistry and spectroscopy to present a detailed profile. The guide covers plausible synthetic routes, expected spectroscopic characteristics, and key structural features. All quantitative information is summarized in structured tables, and detailed experimental protocols are provided as representative examples. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key chemical transformations.

Introduction

This compound is a substituted heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is of significant interest in medicinal chemistry and materials science due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group at the 5-position, a methyl group at the 2-position, and a nitro group at the 6-position is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. This guide aims to provide a detailed structural and analytical profile of this compound to aid in further research and development.

Molecular Structure and Properties

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with three substituents. The key physicochemical properties are summarized in the table below.

PropertyExpected Value
Molecular Formula C₈H₅ClN₂O₂S
Molecular Weight 228.66 g/mol
CAS Number 5264-77-7
Appearance Expected to be a crystalline solid
Melting Point Not available; likely >100 °C
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons.

Synthesis

While a specific synthetic protocol for this compound is not extensively reported, a plausible route can be derived from general methods for the synthesis of substituted benzothiazoles. A common approach involves the reaction of a substituted 2-aminothiophenol with an appropriate electrophile. An alternative, and often more direct route for 2-aminobenzothiazoles, is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine. The 2-amino group can then be replaced. For a 2-methyl derivative, a common route is the condensation of a 2-aminothiophenol with acetic anhydride or a similar acetylating agent.

A potential synthetic pathway is outlined below:

G cluster_0 Plausible Synthetic Pathway Start 4-Chloro-2-amino-5-nitrothiophenol Step1 Cyclization Start->Step1 Reaction with Reagent1 Acetic Anhydride Reagent1->Step1 Product This compound Step1->Product G cluster_workflow Synthesis and Characterization Workflow Synthesis Synthesis of Crude Product Purification Purification (Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Pure Characterized Compound NMR->Final_Product IR->Final_Product MS->Final_Product

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole (CAS: 5264-77-7) is a substituted benzothiazole derivative.[1] The benzothiazole core is a significant scaffold in medicinal chemistry, and the introduction of chloro and nitro groups can modulate its biological activity. Accurate and robust analytical methods are essential for the identification, quantification, and quality control of this compound in research and drug development settings.

This document provides detailed application notes and experimental protocols for the identification and analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques. Due to the limited availability of published data for this specific molecule, the methodologies and expected quantitative data presented here are based on established principles and methods for structurally similar nitro-aromatic and benzothiazole compounds.[2][3]

Physicochemical Properties:

PropertyValueReference
Compound Name This compound[1]
CAS Number 5264-77-7[1]
Molecular Formula C₈H₅ClN₂O₂S[1]
Molecular Weight 228.66 g/mol [1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the purity assessment and quantification of this compound. The compound's aromatic structure and nitro group chromophore allow for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. The method described provides a robust approach for separating the analyte from potential impurities and degradation products. The selection of a C18 column is standard for separating benzothiazole derivatives.[3]

Quantitative Data Summary: The following table summarizes the expected performance characteristics of the HPLC method, extrapolated from validated methods for similar compounds.[2][4]

ParameterExpected Performance Characteristic
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Linearity Range 0.05 - 100 µg/mL (R² > 0.999)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time (t_R_) 4 - 8 minutes (method dependent)

Experimental Protocol:

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, ultrapure).

    • Methanol (HPLC grade).

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or determined by UV scan).

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

    • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the established calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram:

HPLC_Workflow prep Sample & Standard Preparation dissolve Dissolve in Mobile Phase prep->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc Inject 10 µL detect UV Detection (280 nm) hplc->detect Elution data Data Acquisition & Analysis detect->data Signal result Quantification Result data->result Calculate

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the definitive identification and trace-level quantification of this compound. Its high sensitivity and the structural information provided by the mass spectrum make it ideal for confirming the compound's identity in complex matrices. Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used as a fingerprint for identification and compared against spectral libraries.

Quantitative Data Summary: The following table outlines typical GC-MS parameters and expected mass spectral data for the analyte.[5]

ParameterValue / Description
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 280 °C
Carrier Gas Helium (1.0 mL/min)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
Scan Range 50 - 350 m/z
Expected Molecular Ion (M⁺) m/z 228 (³⁵Cl) and 230 (³⁷Cl) in ~3:1 ratio
Expected Key Fragments m/z 213 ([M-CH₃]⁺), 182 ([M-NO₂]⁺), 147 ([M-NO₂-Cl]⁺)

Experimental Protocol:

  • Reagents and Materials:

    • This compound reference standard.

    • Dichloromethane or Ethyl Acetate (GC grade).

    • Anhydrous Sodium Sulfate.

  • Instrument Setup:

    • Install a DB-5ms (or equivalent) capillary column.

    • Set the instrument parameters as described in the table above.

    • Perform a system suitability check to ensure proper performance.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.

    • Create a series of working standards (e.g., 0.1 to 10 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction into an appropriate organic solvent like ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the sample to a suitable volume if necessary.

    • Ensure the final concentration is within the analytical range of the instrument.

  • Analysis and Identification:

    • Inject 1 µL of the prepared standard or sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectrum.

    • Identify the analyte by comparing its retention time and mass spectrum with that of the authentic reference standard.

    • Confirm the isotopic pattern of chlorine (m/z 228 and 230) in the molecular ion.

Workflow Diagram:

GCMS_Workflow sample_prep Sample Prep (e.g., LLE) gc_sep GC Separation (DB-5ms Column) sample_prep->gc_sep Inject 1 µL ionization EI Ionization (70 eV) gc_sep->ionization Analyte Elutes ms_detect Mass Analyzer (Quadrupole) ionization->ms_detect Fragment Ions data_acq Data Acquisition ms_detect->data_acq Detect Ions analysis Spectral Analysis data_acq->analysis TIC & Mass Spectra result Identification Confirmed analysis->result Compare to Std.

GC-MS Analysis Workflow for Structural Confirmation.

Spectroscopic Identification Methods (NMR & FT-IR)

Application Note: Spectroscopic methods provide unambiguous structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy is excellent for identifying key functional groups present in the molecule.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region due to the specific substitution pattern, along with a singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR will display signals for all eight unique carbon atoms in the molecule.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group, C=N bond of the thiazole ring, and aromatic C-H bonds.[6][7]

TechniqueParameterExpected Value / Range
¹H NMR (500 MHz, CDCl₃)Aromatic Proton (H-4)δ 8.0 - 8.5 ppm (s, 1H)
Aromatic Proton (H-7)δ 7.5 - 8.0 ppm (s, 1H)
Methyl Protons (-CH₃)δ 2.7 - 3.0 ppm (s, 3H)
¹³C NMR (125 MHz, CDCl₃)Benzothiazole Carbonsδ 115 - 170 ppm
Methyl Carbon (-CH₃)δ 15 - 25 ppm
FT-IR (ATR)N-O Asymmetric Stretch1520 - 1560 cm⁻¹
N-O Symmetric Stretch1345 - 1385 cm⁻¹
C=N Stretch (Thiazole)1600 - 1650 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹
C-Cl Stretch700 - 850 cm⁻¹

Experimental Protocols (General):

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved before analysis.

  • FT-IR Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum. No further sample preparation is typically required.

Integrated Analytical Approach Diagram:

Integrated_Analysis substance Unknown Substance (Contains Analyte) hplc HPLC-UV substance->hplc gcms GC-MS substance->gcms nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ftir FT-IR Spectroscopy substance->ftir purity Purity & Quantity hplc->purity mol_weight Molecular Weight & Fragmentation gcms->mol_weight structure Definitive Structure (Connectivity) nmr->structure func_groups Functional Groups ftir->func_groups final_id Comprehensive Identification & Characterization purity->final_id mol_weight->final_id structure->final_id func_groups->final_id

Integrated workflow for comprehensive compound identification.

References

Application Note: HPLC-UV Method for the Quantification of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a heterocyclic compound with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is based on reversed-phase chromatography, which is a common and effective technique for the analysis of benzothiazole derivatives.[1][2]

Principle

The method utilizes a reversed-phase HPLC system to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid to ensure good peak shape.[1][2] The analyte is detected by a UV detector at a wavelength determined by its maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Apparatus and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by acquiring a UV spectrum of a standard solution of this compound. A common detection wavelength for similar nitroaromatic compounds is in the range of 254-330 nm.

  • Data Acquisition and Processing: A suitable chromatography data system.

2. Reagents and Materials

  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Phosphoric Acid: Analytical reagent grade.

  • Methanol: HPLC grade (for sample preparation if necessary).

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Preparation of Sample Solutions

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile or methanol).

  • If necessary, sonicate the solution to ensure complete dissolution.

  • Dilute the solution with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte. A typical acceptance criterion for the correlation coefficient (r²) is ≥ 0.999.[3]

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should typically be ≤ 2%.[3]

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with typical acceptance criteria for recovery being between 98% and 102%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of the method should be evaluated by intentionally varying chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.

Data Presentation

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 > 5000

| RSD of Peak Area | ≤ 2.0% | < 1.0% |

Table 2: Method Validation Summary

Parameter Concentration Range / Level Typical Result
Linearity
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998
Precision (%RSD)
Repeatability (n=6) 50 µg/mL < 1.5%
Intermediate Precision (n=6) 50 µg/mL < 2.0%
Accuracy (% Recovery)
Low Concentration (10 µg/mL) 98.0 - 102.0% 99.5%
Medium Concentration (50 µg/mL) 98.0 - 102.0% 100.2%
High Concentration (100 µg/mL) 98.0 - 102.0% 99.8%
LOD - ~0.1 µg/mL

| LOQ | - | ~0.3 µg/mL |

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock & Working Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Integration Peak Integration & Area Measurement Data_Acquisition->Integration Calibration Generate Calibration Curve (Standards) Integration->Calibration Quantification Quantify Analyte in Sample Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-UV quantification.

References

Application Note: Predicted Mass Spectrometry Fragmentation Pattern of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Due to the absence of direct experimental data for this specific molecule, the fragmentation pathway is proposed based on established fragmentation principles of related chemical moieties, including benzothiazoles, nitroaromatics, and chlorinated compounds. A general experimental protocol for acquiring the mass spectrum of a small organic molecule is also provided.

Predicted Fragmentation Pattern

The mass spectrometry fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily dictated by the lability of the nitro group and the stability of the benzothiazole core.

Molecular Ion: The molecular formula of this compound is C₈H₅ClN₂O₂S. The nominal molecular weight is 228 g/mol . Due to the presence of the chlorine atom, the molecular ion will appear as a characteristic isotopic cluster, with the M+ peak at m/z 228 and the M+2 peak at m/z 230, in an approximate ratio of 3:1.[1]

Major Fragmentation Pathways:

The primary fragmentation events are anticipated to involve the nitro group, followed by cleavages of the benzothiazole ring and its substituents.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (NO₂), which has a mass of 46 Da. This would result in a significant fragment ion at m/z 182.

  • Loss of NO: Another characteristic fragmentation of aromatic nitro compounds is the loss of a nitric oxide radical (NO), with a mass of 30 Da, leading to a fragment at m/z 198.[2][3] This is often followed by the loss of CO.

  • Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•), resulting in a fragment at m/z 193.

  • Fragmentation of the Thiazole Ring: The benzothiazole ring system is relatively stable, but can undergo fragmentation.[4][5] Common fissions include the loss of HCN or cleavage of the C-S bond.

  • Methyl Group Fragmentation: Loss of a hydrogen radical from the methyl group can occur, leading to an [M-1]⁺ ion. Alpha-cleavage of the methyl group is also a possibility.[6]

Tabulated Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions, their proposed structures, and their expected mass-to-charge ratios (m/z).

m/z (Predicted) Proposed Fragment Structure Neutral Loss Notes
228/230[C₈H₅ClN₂O₂S]⁺-Molecular ion peak with characteristic 3:1 isotopic pattern for Chlorine.
198/200[C₈H₅ClNOS]⁺NOLoss of nitric oxide from the nitro group.
182/184[C₈H₅ClNS]⁺NO₂Loss of nitro dioxide from the nitro group.
193[C₈H₅N₂O₂S]⁺ClLoss of chlorine radical.
170/172[C₇H₅ClS]⁺NO, COSubsequent loss of CO from the [M-NO]⁺ fragment.
148[C₇H₅ClS]⁺NO₂, H₂CNLoss of hydrogen cyanide from the [M-NO₂]⁺ fragment.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathways of this compound.

Fragmentation_Pathway M [C₈H₅ClN₂O₂S]⁺˙ m/z = 228/230 (Molecular Ion) F1 [C₈H₅ClNOS]⁺˙ m/z = 198/200 M->F1 - NO F2 [C₈H₅ClNS]⁺˙ m/z = 182/184 M->F2 - NO₂ F3 [C₈H₅N₂O₂S]⁺ m/z = 193 M->F3 - Cl F4 [C₇H₅ClS]⁺ m/z = 170/172 F1->F4 - CO F5 [C₇H₃ClS]⁺˙ m/z = 148/150 F2->F5 - H₂CN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol provides a general procedure for the analysis of a small organic molecule like this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

4.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Electron Ionization (EI) source

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

4.2. Reagents and Materials

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane, Methanol, or Acetonitrile)

  • Helium carrier gas (99.999% purity)

4.3. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable volatile solvent.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

4.4. GC-MS Parameters

Parameter Setting
GC Inlet
Injection Volume1 µL
Inlet Temperature250 °C
Split Ratio20:1 (can be adjusted based on sample concentration)
GC Column
Column TypeDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 40-500
Scan Speed1000 amu/s

4.5. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental data with the predicted fragmentation pattern.

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the logical workflow for predicting and analyzing the mass spectrometry fragmentation pattern of a novel compound.

Workflow A Identify Molecular Structure and Functional Groups B Predict Molecular Ion (m/z) and Isotopic Pattern A->B C Hypothesize Fragmentation Pathways (based on known fragmentation rules) A->C D Propose Major Fragment Ions and their m/z values C->D F Compare Experimental Data with Predicted Pattern D->F E Acquire Experimental Mass Spectrum (GC-MS, LC-MS, etc.) E->F G Elucidate Fragmentation Mechanism F->G

References

Application Notes and Protocols for the Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in two primary stages: the initial preparation of the intermediate, 5-Chloro-2-methyl-1,3-benzothiazole, followed by its subsequent nitration to yield the final product.

The protocols outlined below are based on established chemical principles for benzothiazole formation and electrophilic aromatic substitution. All quantitative data regarding reactants, intermediates, and the final product are summarized in structured tables for clarity and ease of comparison.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the cyclization of 2-amino-4-chlorothiophenol with acetic anhydride to form the benzothiazole core. The second step is the regioselective nitration of this intermediate at the C6 position using a mixed-acid system.

Figure 1. Synthetic workflow for this compound.

Part 1: Synthesis of 5-Chloro-2-methyl-1,3-benzothiazole

This protocol details the formation of the benzothiazole ring system through the reaction of a substituted aminothiophenol with acetic anhydride.

Data Presentation: Reactants and Product for Step 1
Compound NameRoleCAS NumberMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
2-Amino-4-chlorothiophenolStarting Mat.16290-21-4C₆H₆ClNS159.640.2031.93-
Acetic AnhydrideReagent108-24-7C₄H₆O₃102.090.4040.8437.80
Glacial Acetic AcidSolvent64-19-7C₂H₄O₂60.05--300.00
5-Chloro-2-methylbenzothiazoleProduct1006-99-1C₈H₆ClNS183.66-(Theor. 36.73)-
Experimental Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 300.00 mL of glacial acetic acid.

  • Addition of Reactants: Add 31.93 g (0.20 mol) of 2-amino-4-chlorothiophenol to the flask. Stir the mixture until the solid is fully dissolved. Subsequently, add 37.80 mL (0.40 mol) of acetic anhydride.[1]

  • Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 1.5 hours with continuous stirring.[1]

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any solid precipitates, filter the mixture.

  • Neutralization and Extraction: Cool the filtrate in an ice-water bath to 3°C. While maintaining the temperature, slowly add a 5% (w/v) sodium hydroxide solution dropwise until the pH of the system reaches 7.0.

  • Work-up: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase twice with 100 mL portions of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-Chloro-2-methyl-1,3-benzothiazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of this compound

This protocol describes the electrophilic nitration of the synthesized intermediate. Strict temperature control is crucial for selectivity and safety.

Data Presentation: Reactants and Product for Step 2
Compound NameRoleCAS NumberMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
5-Chloro-2-methyl-1,3-benzothiazoleStarting Mat.1006-99-1C₈H₆ClNS183.660.1018.37-
Concentrated Sulfuric Acid (98%)Reagent/Solv.7664-93-9H₂SO₄98.08--~40.00
Concentrated Nitric Acid (70%)Reagent7697-37-2HNO₃63.010.119.92~7.00
This compoundProduct5264-77-7C₈H₅ClN₂O₂S228.66-(Theor. 22.87)-
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer, add 18.37 g (0.10 mol) of 5-Chloro-2-methyl-1,3-benzothiazole.

  • Cooling: Place the flask in an ice-salt bath and carefully add 40.00 mL of concentrated sulfuric acid with stirring. Cool the mixture to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.00 mL (~0.11 mol) of concentrated nitric acid to 10.00 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred benzothiazole solution via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All procedures, particularly those involving concentrated acids, should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Antitumor Assays Using 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects.[1] The benzothiazole scaffold is a privileged structure in the design of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[2][3][4] The introduction of specific substituents, such as chloro, methyl, and nitro groups, to the benzothiazole core can modulate the compound's electronic, steric, and pharmacokinetic properties, potentially enhancing its anticancer efficacy and selectivity. This document provides detailed application notes and experimental protocols for the evaluation of the antitumor activity of a specific derivative, 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.

The proposed mechanism of action for many benzothiazole derivatives involves the induction of apoptosis through various signaling pathways, including the intrinsic mitochondrial pathway and modulation of key cellular regulators like p53, PI3K/AKT, and MAPK.[5][6][7][8] These compounds have also been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5][9]

These application notes are intended for researchers, scientists, and drug development professionals investigating the potential of novel small molecules for cancer therapy. The provided protocols offer a standardized framework for in vitro assessment of the cytotoxic and mechanistic properties of this compound.

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following tables provide representative data for other structurally related benzothiazole derivatives to illustrate the expected outcomes of the described assays.

Table 1: Representative Cytotoxicity of Benzothiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound A PANC-1 (Pancreatic)MTT27 ± 0.24[10]
Compound B PANC-1 (Pancreatic)MTT35 ± 0.51[10]
Compound 4a MCF-7 (Breast)MTT3.84[11]
Compound 4a HCT-116 (Colon)MTT5.61[11]
Compound 4a HEPG-2 (Liver)MTT7.92[11]
Compound B7 A431 (Skin)MTT-[9]
Compound B7 A549 (Lung)MTT-[9]
Compound B7 H1299 (Lung)MTT-[9]
Nitro-substituted Benzothiazole HepG2 (Liver)MTT56.98 (24h)[12]
Fluoro-substituted Benzothiazole HepG2 (Liver)MTT59.17 (24h)[12]

Note: The data presented are for various benzothiazole derivatives and should be considered as illustrative examples. Actual IC50/GI50 values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells by measuring the metabolic activity of viable cells.[13][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.[7][8][12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Antitumor Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Working Solutions treatment Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: Experimental workflow for evaluating the antitumor activity of this compound.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_mito Mitochondrial Apoptosis Pathway compound 5-Chloro-2-methyl-6-nitro- 1,3-benzothiazole pi3k PI3K compound->pi3k inhibits erk ERK compound->erk inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates akt AKT pi3k->akt activates proliferation Cell Proliferation & Survival akt->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathways affected by this compound in cancer cells.

References

Application Notes and Protocols: Antimicrobial Screening of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of the novel compound 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Benzothiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial properties.[1][2] This document outlines detailed protocols for determining the compound's efficacy against a panel of common bacterial strains, presenting illustrative data, and discussing potential mechanisms of action.

Data Presentation: Illustrative Antimicrobial Activity

While specific experimental data for this compound is not yet extensively published, the following tables represent typical data formats for summarizing antimicrobial screening results. The values provided are hypothetical and for illustrative purposes to guide expected outcomes and data presentation. Actual experimental results should be substituted.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusGram-positiveData to be determined
Bacillus subtilisGram-positiveData to be determined
Escherichia coliGram-negativeData to be determined
Pseudomonas aeruginosaGram-negativeData to be determined
Enterococcus faecalisGram-positiveData to be determined
Klebsiella pneumoniaeGram-negativeData to be determined

Table 2: Illustrative Zone of Inhibition for this compound against various bacterial strains.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusGram-positiveData to be determined
Bacillus subtilisGram-positiveData to be determined
Escherichia coliGram-negativeData to be determined
Pseudomonas aeruginosaGram-negativeData to be determined
Enterococcus faecalisGram-positiveData to be determined
Klebsiella pneumoniaeGram-negativeData to be determined

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)[2]

  • Solvent control (e.g., DMSO)

  • Sterile multichannel pipettes and tips

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions are made in sterile MHB.

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[1]

  • Controls: Prepare a row for the positive control antibiotic using the same serial dilution method. Designate wells for a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[1]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution at a known concentration

  • Positive control antibiotic solution

  • Solvent control

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of an MHA plate to ensure confluent growth.

  • Well Preparation: Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Compound: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Add the positive control and solvent control to separate wells.[1]

  • Diffusion and Incubation: Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compounds. Invert the plates and incubate at 37°C for 18-24 hours.[1]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Mechanism of Action

The presence of a nitro group on the benzothiazole ring suggests a potential mechanism of action involving reductive activation.[4] Nitroaromatic compounds are often bioactivated by microbial nitroreductases to form reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to bactericidal effects.[5][6] This mechanism is particularly effective in anaerobic or microaerophilic environments.[7][] The chloro and methyl groups may further modulate the compound's electronic properties and its interaction with bacterial targets.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_results Results Compound This compound MIC Broth Microdilution (MIC) Compound->MIC Agar_Well Agar Well Diffusion Compound->Agar_Well Bacterial_Strains Bacterial Strains Bacterial_Strains->MIC Bacterial_Strains->Agar_Well Media Growth Media (MHB, MHA) Media->MIC Media->Agar_Well MIC_Value Determine MIC Value MIC->MIC_Value Zone_Inhibition Measure Zone of Inhibition Agar_Well->Zone_Inhibition Report Summarize Antimicrobial Activity MIC_Value->Report Zone_Inhibition->Report Putative_Mechanism_of_Action cluster_cell Bacterial Cell Compound This compound Nitroreductase Nitroreductase Compound->Nitroreductase Reduction Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Generates Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Species->Macromolecules Damages Cell_Death Cell Death Macromolecules->Cell_Death Leads to

References

Application Notes and Protocols: 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole as a key intermediate in the synthesis of novel azo dyes. The protocols outlined below are based on established methodologies for the preparation of benzothiazole-based azo dyes and are intended to serve as a foundational guide for the development of new chromophores with potential applications in textiles, imaging, and as pharmacological probes.

Introduction

Azo dyes incorporating heterocyclic moieties, such as benzothiazole, are of significant interest due to their vibrant colors, good fastness properties, and diverse biological activities. The presence of electron-withdrawing groups like chloro and nitro substituents on the benzothiazole ring can profoundly influence the spectral properties and reactivity of the resulting dyes. This compound is a valuable intermediate, offering a scaffold that can lead to dyes with unique shades and enhanced performance characteristics. The typical synthetic route involves the diazotization of the corresponding amino-benzothiazole derivative, followed by an azo coupling reaction with a suitable coupling component.

Synthesis of Azo Dyes: A Generalized Workflow

The synthesis of azo dyes from a 2-amino-benzothiazole intermediate is a two-step process. First, the primary aromatic amine is converted into a diazonium salt. This is followed by the coupling of the diazonium salt with a nucleophilic aromatic compound, such as a phenol or an aniline derivative.

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Amino-5-chloro-6-nitro-1,3-benzothiazole C Diazonium Salt (Unstable Intermediate) A->C 0-5 °C B Sodium Nitrite (NaNO₂) in Mineral Acid (e.g., HCl) B->C E Azo Dye C->E Alkaline or Acidic Medium D Coupling Component (e.g., N,N-dimethylaniline, β-naphthol) D->E F Crude Dye E->F Precipitation G Purified Azo Dye F->G Recrystallization

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes using a 2-amino-5-chloro-6-nitro-1,3-benzothiazole intermediate. Note: These protocols are based on procedures for structurally similar compounds and may require optimization for the specific target dye.

Protocol 1: Diazotization of 2-Amino-5-chloro-6-nitro-1,3-benzothiazole

Materials:

  • 2-Amino-5-chloro-6-nitro-1,3-benzothiazole

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of 2-Amino-5-chloro-6-nitro-1,3-benzothiazole in a mixture of a strong mineral acid (e.g., a 2:1 mixture of glacial acetic acid and propionic acid or dilute HCl) with cooling in an ice bath (0-5 °C).[1]

  • In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid to form nitrosylsulfuric acid, or an aqueous solution of sodium nitrite.[1] This solution should also be pre-cooled.

  • Slowly add the cold sodium nitrite solution dropwise to the solution of the benzothiazole derivative while maintaining the temperature between 0 and 5 °C with vigorous stirring.

  • Continue stirring the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction without isolation.[2]

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., N,N-dimethylaniline, β-naphthol, salicylic acid, etc.)

  • Appropriate solvent for the coupling component (e.g., ethanol, acetic acid, or an alkaline solution)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) for pH adjustment

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the coupling component in a suitable solvent. For phenols and naphthols, an alkaline solution (e.g., dilute NaOH) is often used. For anilines, an acidic medium (e.g., acetic acid) may be employed.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with constant, vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at the same temperature.

  • Adjust the pH of the solution as needed to facilitate the precipitation of the azo dye. For coupling with phenols, neutralization or slight acidification may be required. For coupling with anilines, the reaction is often carried out in a buffered acidic solution.

  • The precipitated crude dye is then collected by vacuum filtration.

  • Wash the collected solid with cold water to remove any unreacted salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Data Presentation

The following tables summarize typical quantitative data for benzothiazole-based azo dyes. This data is illustrative and based on dyes derived from structurally similar benzothiazole intermediates.

Table 1: Reaction Yields and Physical Properties of Exemplary Benzothiazole Azo Dyes

Dye Structure (Illustrative)Coupling ComponentYield (%)Melting Point (°C)Color
Dye 1 (from 2-amino-6-nitro-1,3-benzothiazole)N,N-dimethylaniline75210-212Red
Dye 2 (from 2-amino-6-chloro-1,3-benzothiazole)β-Naphthol82235-237Dark Red
Dye 3 (from 2-amino-6-nitro-1,3-benzothiazole)Salicylic Acid68250-252Orange

Table 2: Spectroscopic Data for Exemplary Benzothiazole Azo Dyes

Dye Structure (Illustrative)λmax (nm) in DMFFT-IR (cm⁻¹) N=N stretch
Dye 1 (from 2-amino-6-nitro-1,3-benzothiazole)530~1450
Dye 2 (from 2-amino-6-chloro-1,3-benzothiazole)485~1460
Dye 3 (from 2-amino-6-nitro-1,3-benzothiazole)420~1445

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which provides information about the color of the dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the azo linkage (N=N), nitro group (NO₂), and other characteristic vibrations of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the final product.

By following these protocols and characterization methods, researchers can effectively utilize this compound as a versatile intermediate for the synthesis of a wide range of novel azo dyes for various applications.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention in oncology research due to their potent and selective anticancer properties against various human cancer cell lines, including those of the breast, colon, pancreas, and lung.[1][4][5] Many of these compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death) through various signaling pathways, disrupting the cell cycle, and inhibiting key enzymes essential for tumor progression.[1][6][7]

These application notes provide a summary of the in vitro cytotoxic effects of various benzothiazole derivatives, detailed protocols for assessing cytotoxicity, and visualizations of the key signaling pathways involved.

Data Presentation: In Vitro Cytotoxicity (IC50) of Benzothiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several benzothiazole derivatives against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic efficacy.

Derivative Name/CodeCancer Cell LineCancer TypeIC50 (µM)Reference
2-Substituted Derivatives
Compound 4aPANC-1Pancreatic Cancer27 ± 0.24[8]
Compound 4bPANC-1Pancreatic Cancer35 ± 0.51[8]
Pyridinyl-2-amine linked benzothiazole-2-thiol Derivatives
Compound 7eSKRB-3Breast Cancer0.0012[9]
SW620Colon Cancer0.0043[9]
A549Lung Cancer0.044[9]
HepG2Liver Cancer0.048[9]
Compound 7dA431Skin Cancer0.020[9]
Pyrimidine based Isoxazole Derivative
Compound 34colo205Colon Cancer5.04[2][5]
U937Lymphoma13.9[2][5]
MCF-7Breast Cancer30.67[2][5]
A549Lung Cancer30.45[2][5]
Chlorobenzyl Indole Semicarbazide Benzothiazole Derivative
Compound 55HT-29Colon Cancer0.024[2][5]
H460Lung Cancer0.29[2][5]
A549Lung Cancer0.84[2][5]
MDA-MB-231Breast Cancer0.88[2][5]
Naphthalimide-Benzothiazole Derivatives
Compound 66HT-29Colon Cancer3.72 ± 0.3[5]
A549Lung Cancer4.074 ± 0.3[5]
MCF-7Breast Cancer7.91 ± 0.4[5]
Compound 67HT-29Colon Cancer3.47 ± 0.2[5]
A549Lung Cancer3.89 ± 0.3[5]
MCF-7Breast Cancer5.08 ± 0.3[5]
Miscellaneous Derivatives
PB11U87Glioblastoma< 0.05[6]
HeLaCervical Cancer< 0.05[6]
YLT322HepG2Liver CancerPotent (dose-dependent)[7]
Compound 7Ehrlich Ascites CarcinomaAscites Tumor42.55 µg/ml[10][11]
Compound 3aEhrlich Ascites CarcinomaAscites Tumor50.15 µg/ml[10][11]
Compound 3bEhrlich Ascites CarcinomaAscites Tumor50.45 µg/ml[10][11]
Compound AA549Lung Cancer68 µg/mL[12]
Compound CA549Lung Cancer121 µg/mL[12]
BZ-IVMCF-7Breast Cancer51.97 µg/ml[13]
BZ-IIIMCF-7Breast Cancer77.811 µg/ml[13]
BZ-IMCF-7Breast Cancer234.575 µg/ml[13]
BZ-IIMCF-7Breast Cancer267.401 µg/ml[13]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[14]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a series of dilutions of the benzothiazole derivatives in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.[14]

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8][14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C.[14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][14]

    • Gently shake the plate for 10-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the benzothiazole derivative.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_attach Incubate (Overnight) for Attachment Seed->Incubate_attach Add_compounds Add Compounds to Wells Incubate_attach->Add_compounds Prepare_dilutions Prepare Compound Dilutions Prepare_dilutions->Add_compounds Incubate_treat Incubate (24-72h) Add_compounds->Incubate_treat Add_MTT Add MTT Solution Incubate_treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_absorbance Read Absorbance (570nm) Solubilize->Read_absorbance Calculate_viability Calculate % Viability Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 Calculate_viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity assessment.[1]

Signaling Pathways in Benzothiazole-Induced Apoptosis

Many benzothiazole derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway and by modulating key survival pathways like PI3K/AKT.

1. Mitochondrial (Intrinsic) Apoptosis Pathway

G Benzothiazole Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Bax ↑ Bax Benzothiazole->Bax Bcl2 ↓ Bcl-2 Benzothiazole->Bcl2 Mito_potential ↓ Mitochondrial Membrane Potential ROS->Mito_potential Cytochrome_c Cytochrome c Release Mito_potential->Cytochrome_c Bax->Mito_potential Bcl2->Mito_potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induction.

2. PI3K/AKT Signaling Pathway Inhibition

G Benzothiazole Benzothiazole Derivative (e.g., PB11) PI3K PI3K Benzothiazole->PI3K Inhibition AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis

Caption: Inhibition of the PI3K/AKT survival pathway.

Conclusion

Novel benzothiazole derivatives represent a promising class of molecules for the development of new anticancer therapies.[1] The data and protocols presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines, often mediated through the induction of apoptosis.[1] The provided methodologies offer a standardized framework for the in vitro evaluation of these and other potential anticancer agents, facilitating the identification and characterization of lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols: Developing Chemical Probes from 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the development and application of novel chemical probes derived from 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. This versatile scaffold offers multiple reaction sites for the introduction of functional groups, enabling the creation of probes for a variety of biological targets and imaging modalities. This document outlines a proposed synthetic pathway to create a "clickable" benzothiazole derivative, followed by detailed protocols for its conjugation to a reporter molecule and its application in cellular imaging.

Introduction to this compound as a Probe Scaffold

This compound is a heterocyclic compound featuring a benzothiazole core with chloro, methyl, and nitro substituents.[1] The benzothiazole moiety is a common feature in biologically active molecules and fluorescent dyes.[2][3][4] The existing functional groups on the starting material provide distinct chemical handles for selective modification:

  • Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through amide bond formation or other amine-specific reactions. This position is ideal for introducing reporter groups or reactive handles for bioorthogonal ligation.[1]

  • Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.

  • Methyl Group: While less reactive, the methyl group could potentially be functionalized through radical reactions, though this is a more challenging approach.

The electron-withdrawing nature of the nitro and chloro groups can also influence the photophysical properties of the benzothiazole core, potentially leading to the development of fluorogenic probes.

Proposed Synthesis of a "Clickable" Benzothiazole Probe

This section details a proposed synthetic route to generate a versatile chemical probe from this compound by introducing an alkyne handle for "click" chemistry. Click chemistry is a powerful bioorthogonal ligation method that allows for the efficient and specific labeling of biomolecules in complex biological systems.

Synthetic Scheme

The proposed synthesis involves a two-step process: reduction of the nitro group to an amine, followed by amidation to introduce a terminal alkyne.

start This compound intermediate 6-Amino-5-chloro-2-methyl-1,3-benzothiazole start->intermediate Reduction (e.g., SnCl2, HCl) final N-(5-Chloro-2-methyl-1,3-benzothiazol-6-yl)pent-4-ynamide (Click-Ready Probe) intermediate->final Amidation (e.g., Pent-4-ynoic acid, EDCI, HOBt)

Caption: Proposed synthetic workflow for the "clickable" benzothiazole probe.

Experimental Protocol: Synthesis of N-(5-Chloro-2-methyl-1,3-benzothiazol-6-yl)pent-4-ynamide

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Pent-4-ynoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Protocol:

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (10 M) and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 6-Amino-5-chloro-2-methyl-1,3-benzothiazole.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Amidation to Introduce the Alkyne Handle

  • Dissolve 6-Amino-5-chloro-2-methyl-1,3-benzothiazole (1.0 eq) and pent-4-ynoic acid (1.2 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain N-(5-Chloro-2-methyl-1,3-benzothiazol-6-yl)pent-4-ynamide.

Application in Cellular Imaging

The synthesized "click-ready" probe can be conjugated to a fluorescent reporter molecule containing an azide group via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. The resulting fluorescent probe can then be used for cellular imaging applications.

Protocol: Labeling and Imaging of Live Cells

Materials:

  • N-(5-Chloro-2-methyl-1,3-benzothiazol-6-yl)pent-4-ynamide (Click-Ready Probe)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • HeLa cells (or other suitable cell line)

  • Confocal microscope

Protocol:

Step 1: Preparation of the Fluorescent Probe

  • Perform a CuAAC "click" reaction between the "click-ready" benzothiazole probe and an azide-functionalized fluorophore in a suitable solvent system (e.g., DMSO/water).

  • Purify the resulting fluorescent probe by HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Step 2: Cell Culture and Labeling

  • Culture HeLa cells in a suitable medium in glass-bottom dishes appropriate for confocal microscopy.

  • Prepare a stock solution of the fluorescent benzothiazole probe in DMSO.

  • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a 5% CO₂ incubator.

  • Wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh cell culture medium or imaging buffer to the cells.

Step 3: Confocal Microscopy

  • Image the labeled cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the chosen fluorophore.

  • Acquire images to visualize the subcellular localization of the probe.

cluster_prep Probe Preparation cluster_cell Cellular Application prep1 Synthesize 'Click-Ready' Probe prep2 Click Reaction with Azide-Fluorophore prep1->prep2 prep3 Purify Fluorescent Probe prep2->prep3 cell2 Incubate with Fluorescent Probe prep3->cell2 Introduce to Cells cell1 Culture Cells cell1->cell2 cell3 Wash to Remove Unbound Probe cell2->cell3 cell4 Image with Confocal Microscopy cell3->cell4

Caption: Experimental workflow for cellular imaging with the benzothiazole probe.

Data Presentation

The following tables represent hypothetical data that could be generated from the characterization and application of the synthesized benzothiazole probe.

Table 1: Photophysical Properties of the Benzothiazole-Fluorophore Conjugate

PropertyValue
Excitation Maximum (λ_ex)555 nm
Emission Maximum (λ_em)580 nm
Molar Extinction Coefficient (ε)95,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.65
Stokes Shift25 nm

Table 2: Cellular Uptake and Localization

Cell LineProbe Concentration (µM)Incubation Time (min)Subcellular Localization
HeLa530Mitochondria
A549530Endoplasmic Reticulum
MCF-71060Lysosomes

Table 3: Cytotoxicity Assay (MTT Assay)

Probe Concentration (µM)Cell Viability (%) after 24h
198 ± 2
595 ± 3
1091 ± 4
2585 ± 5
5078 ± 6

Conclusion

The protocols and data presented here provide a detailed guide for the development of chemical probes from the versatile starting material, this compound. The proposed synthetic route allows for the introduction of a bioorthogonal handle, enabling the attachment of various reporter molecules for diverse applications in chemical biology and drug discovery. The outlined cellular imaging protocol serves as a template for investigating the biological activity and localization of these novel probes. Further optimization of the probe structure and experimental conditions will likely lead to the development of highly specific and sensitive tools for studying complex biological processes.

References

Application Notes and Protocols for Studying the Mechanism of Action of Nitrobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrobenzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3] Understanding the precise mechanism of action is crucial for the development of nitrobenzothiazole-based therapeutics. These application notes provide a comprehensive overview of experimental setups and detailed protocols to investigate the various mechanisms of action of nitrobenzothiazoles.

Potential Mechanisms of Action

Nitrobenzothiazoles can exert their biological effects through several mechanisms, including:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of specific enzymes crucial for disease progression. This can include kinases, oxidoreductases, and transferases.[1][4][5][6]

  • Antimicrobial Activity: Certain nitrobenzothiazole derivatives exhibit potent activity against bacteria and parasites. This can be mediated by the reduction of the nitro group to cytotoxic species or by targeting specific microbial enzymes.[2][5]

  • Anticancer Activity: Nitrobenzothiazoles have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[1][3][7]

  • Oxidative Stress Induction: The nitroaromatic scaffold can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[7][8]

The following sections provide detailed protocols for investigating these mechanisms.

Section 2: Enzyme Inhibition Assays

A common mechanism of action for nitrobenzothiazoles is the inhibition of key enzymes. The following protocols are designed to assess the inhibitory potential of these compounds against various enzyme classes.

Carbonic Anhydrase Inhibition Assay

Application: To determine the inhibitory activity of nitrobenzothiazole compounds against carbonic anhydrase (CA) isoforms, which are implicated in cancer and other diseases.[4] 6-Nitro-2-benzothiazolesulfonamide, for example, acts as a potent inhibitor of human carbonic anhydrase (hCA) isoforms II, IX, and XII.[4]

Protocol: Stopped-Flow Spectrophotometry[4]

  • Solution Preparation:

    • Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Prepare a 0.2 mM solution of phenol red indicator in the HEPES buffer.

    • Reconstitute and dilute recombinant hCA isoforms (e.g., hCA II, IX, XII) to a final concentration of 5-12 nM in the HEPES buffer.

    • Prepare a 10 mM stock solution of the nitrobenzothiazole test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the test compound.

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[4]

  • Stopped-Flow Measurement:

    • Set the stopped-flow instrument to monitor the change in absorbance at 557 nm.

    • Load one syringe of the instrument with the enzyme-inhibitor mixture and the other syringe with CO₂-saturated water containing the phenol red indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ by CA causes a pH change, which is monitored by the change in absorbance of the phenol red indicator.[4]

    • Record the initial reaction rates for 10-100 seconds.

  • Data Analysis:

    • Determine the uncatalyzed rate by mixing the CO₂ solution with buffer and inhibitor in the absence of the enzyme.

    • Subtract the uncatalyzed rates from the total observed rates for each inhibitor concentration.

    • Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[4]

Workflow for Carbonic Anhydrase Inhibition Assay

prep Solution Preparation preinc Enzyme-Inhibitor Pre-incubation prep->preinc Enzyme, Inhibitor sfm Stopped-Flow Measurement preinc->sfm E-I Complex da Data Analysis sfm->da Reaction Rates ic50 Determine IC50 Value da->ic50 NBT Nitrobenzothiazole Target Molecular Target (e.g., Kinase, DNA) NBT->Target Signal Signaling Cascade (e.g., p53, CDK/Cyclin) Target->Signal G1 G1 Arrest Signal->G1 S S Phase Arrest Signal->S G2M G2/M Arrest Signal->G2M NBT Nitrobenzothiazole Mito Mitochondrial Pathway (Intrinsic) NBT->Mito DeathR Death Receptor Pathway (Extrinsic) NBT->DeathR Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation DeathR->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis VS Virtual Screening (In Silico) Dock Molecular Docking (In Silico) VS->Dock Top Hits IA In Vitro Inhibition Assay Dock->IA Predicted Binders XC X-ray Crystallography IA->XC Potent Inhibitors Validated Validated Target & Binding Mode XC->Validated

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.

Synthesis Overview

The synthesis of this compound is typically a two-step process. First, the 5-Chloro-2-methyl-1,3-benzothiazole intermediate is synthesized, followed by a regioselective nitration at the 6-position. Achieving a high overall yield requires careful control of reaction conditions in both stages.

Synthesis_Pathway Start 2-Amino-4-chlorothiophenol Intermediate 5-Chloro-2-methyl-1,3-benzothiazole Start->Intermediate Step 1: Cyclization (e.g., Acetic Anhydride) Product This compound Intermediate->Product Step 2: Nitration (HNO₃ / H₂SO₄)

Caption: Two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My overall yield is very low. How can I identify the problematic step?

A1: A low overall yield is the most common challenge. To troubleshoot, you must isolate and analyze the yield and purity of the intermediate product, 5-Chloro-2-methyl-1,3-benzothiazole, after Step 1.

  • If the yield of Step 1 is low: Focus on optimizing the initial cyclization reaction. Common issues include incomplete reaction, degradation of the starting material, or formation of side products.

  • If the yield of Step 1 is high, but the final yield is low: The issue lies with the nitration (Step 2). This could be due to poor regioselectivity, formation of byproducts, over-nitration, or degradation of the benzothiazole ring under harsh acidic conditions.

Troubleshooting_Workflow start Problem: Low Final Yield check_step1_yield Isolate and check yield/purity of intermediate after Step 1 start->check_step1_yield step1_low Yield/Purity of Step 1 is LOW check_step1_yield->step1_low Evaluate step2_issue Yield of Step 1 is HIGH, Final Yield is LOW check_step1_yield->step2_issue Evaluate optimize_cyclization Focus on Step 1: - Check starting material purity - Adjust temperature/time - Evaluate catalyst/solvent step1_low->optimize_cyclization optimize_nitration Focus on Step 2: - Control temperature strictly - Adjust nitrating agent ratio - Check for side-products (isomers) step2_issue->optimize_nitration

Caption: Troubleshooting workflow for diagnosing low yield issues.

Q2: How can I improve the yield of the cyclization reaction (Step 1)?

A2: The condensation of 2-aminothiophenols is a primary method for benzothiazole synthesis.[1] To improve the yield of 5-Chloro-2-methyl-1,3-benzothiazole:

  • Starting Material Purity: Ensure the 2-Amino-4-chlorothiophenol is pure. Thiophenols are susceptible to oxidation, which can form disulfides and reduce the yield.

  • Reaction Conditions: The reaction with an acetyl source (like acetic acid or acetic anhydride) often requires heat. However, excessive temperatures can lead to decomposition. An optimal temperature range must be determined empirically.

  • Catalyst: While some cyclizations proceed without a catalyst, various acid or base catalysts can improve reaction rates and yields. Some modern, green chemistry approaches utilize catalysts like H2O2/HCl or reusable polymer-grafted catalysts to achieve excellent yields in shorter times.[2]

Q3: The nitration step (Step 2) is giving me a mixture of products and a low yield of the desired 6-nitro isomer. What should I do?

A3: Nitration of the benzothiazole ring is an electrophilic aromatic substitution. The position of the nitro group is highly dependent on reaction conditions. The benzothiazole scaffold's development timeline includes the optimization of nitration protocols in the 1950s to access 6-nitro derivatives.[3]

  • Temperature Control: This is the most critical parameter. Nitration reactions are highly exothermic. The reaction should be performed at low temperatures (e.g., 0 to 5 °C) by adding the benzothiazole intermediate slowly to the cold nitrating mixture (concentrated nitric and sulfuric acids). Runaway reactions can lead to dinitration, oxidation, and significant yield loss.

  • Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid, and the molar equivalent of the nitrating mixture relative to the substrate, must be precise. An excess of nitric acid can promote the formation of unwanted byproducts.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed will prevent the formation of over-nitrated products.

Nitration_Parameters Yield Yield & Purity Temp Temperature Temp->Yield  Critical Control (Low temp is better) Time Reaction Time Time->Yield  Monitor (TLC) (Avoids side products) AcidRatio Acid Ratio (HNO₃:H₂SO₄) AcidRatio->Yield  Stoichiometry (Avoid excess) Purity Intermediate Purity Purity->Yield  High Purity (Prevents side reactions)

Caption: Key parameters influencing the yield and purity of the nitration step.

Yield Optimization Data

Optimizing reaction conditions is key to improving yield. The following table summarizes reported yields for general 2-substituted benzothiazole synthesis under various catalytic conditions, which can serve as a starting point for optimizing Step 1.

Catalyst / MethodSolventTemperatureTimeYield Range (%)Reference Insight
H₂O₂/HClEthanolRoom Temp45-60 min85-94%Excellent yields for aldehydes with both electron-donating and electron-withdrawing groups.[2][4]
SnP₂O₇--8-35 min87-95%A reusable heterogeneous catalyst providing high yields in very short reaction times.[2]
NH₄ClMethanol/WaterRoom Temp1 hrHighActivates the reaction through hydrogen bonding; a mild and efficient method.[2]
Air/DMSODMSOReflux1 hrGood-ExcellentA straightforward, catalyst-free system that tolerates a wide range of functional groups.[5][6]
Molecular SievesDCM--85-95%Effective for synthesizing 2-alkyl benzothiazoles.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methyl-1,3-benzothiazole (Step 1)

This is a representative protocol based on general benzothiazole synthesis methods. Researchers should optimize based on their specific lab conditions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorothiophenol (1 equivalent).

  • Solvent & Reagent: Add glacial acetic acid (or acetic anhydride, 1.1 equivalents) as both the solvent and acetyl source.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield white to off-white crystals.[7]

Protocol 2: Nitration to this compound (Step 2)

  • Safety Warning: This procedure uses concentrated strong acids and is highly exothermic. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. An ice bath must be readily available to control the temperature.*

  • Nitrating Mixture: In a flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled (0°C) concentrated sulfuric acid (3-4 equivalents) with constant stirring, ensuring the temperature does not rise above 10°C. Cool the resulting mixture to 0°C in an ice-salt bath.

  • Substrate Addition: Dissolve the purified 5-Chloro-2-methyl-1,3-benzothiazole from Step 1 in a minimal amount of concentrated sulfuric acid.

  • Reaction: Slowly add the substrate solution dropwise to the cold, stirred nitrating mixture. The internal temperature must be strictly maintained between 0 and 5°C throughout the addition.

  • Stirring: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound. The compound is a triply substituted benzothiazole with a chlorine at position 5, a methyl at position 2, and a nitro group at position 6.[3]

References

Technical Support Center: Purification of Crude 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole (CAS No. 5264-77-7). This document outlines common issues encountered during purification and provides detailed methodologies for resolving them.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors to the benzothiazole ring.

  • Isomeric byproducts: Nitration of the benzothiazole ring can sometimes lead to the formation of other nitro-isomers.

  • Over-nitrated or under-nitrated species: The reaction conditions might result in the introduction of more than one nitro group or incomplete nitration.

  • Oxidation and polymerization products: The starting materials for benzothiazole synthesis can be susceptible to oxidation and polymerization, leading to tar-like, insoluble byproducts.

  • Hydrolyzed products: The benzothiazole ring can be susceptible to opening under certain workup or purification conditions.

Q2: My crude product is a dark, oily, or tar-like substance. What could be the cause and how can I purify it?

A2: The formation of dark, tarry materials often indicates polymerization or the presence of highly colored impurities.

  • Cause: This is frequently due to the oxidation of starting materials or intermediates during the synthesis. Harsh reaction conditions, such as high temperatures, can also contribute to the formation of these byproducts.

  • Solution: An initial purification step using a solvent wash can be effective. Triturating the crude material with a non-polar solvent like hexanes or a moderately polar solvent like diethyl ether can help remove some of the tarry residue, potentially inducing crystallization of the desired product. If this fails, column chromatography is the recommended next step.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: Difficulty in crystallization can be due to several factors:

  • High impurity levels: A high concentration of impurities can inhibit crystal lattice formation. An initial purification by column chromatography might be necessary to obtain a solid suitable for recrystallization.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with a range of solvents of varying polarities. For nitroaromatic compounds, alcoholic solvents are often a good starting point.

  • Supersaturation issues: If the solution is not sufficiently concentrated, crystallization may not occur. Try slowly evaporating the solvent. If the solution is too concentrated, the product may "crash out" as an amorphous solid or oil. In this case, add a small amount of hot solvent to redissolve the material and allow it to cool slowly. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: For polar nitroaromatic compounds, normal-phase column chromatography on silica gel is a common and effective technique.

  • Stationary Phase: Silica gel (200-300 mesh) is a standard choice.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes is a versatile system. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and impurities (a target Rf value of 0.2-0.4 for the product is often ideal).

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps
Product does not dissolve in hot solvent. Solvent is not polar enough.Try a more polar solvent or a solvent mixture. For nitro-substituted benzothiazoles, consider ethanol, methanol, or mixtures with ethyl acetate.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast. High level of impurities.Use a lower boiling point solvent. Ensure slow cooling by insulating the flask. Purify by another method (e.g., column chromatography) before recrystallization.
Poor recovery of the purified product. The product is too soluble in the cold solvent. Too much solvent was used.Place the crystallization flask in an ice bath to maximize precipitation. Reduce the initial volume of solvent used for dissolution.
Crystals are colored despite recrystallization. Colored impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of your product.
Column Chromatography Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor separation of spots on TLC. The solvent system is not optimal.Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate).
Product elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system.
Product does not move from the baseline. The mobile phase is not polar enough.Increase the polarity of the eluent. A steeper gradient of the polar solvent may be necessary.
Streaking or tailing of spots on TLC/column. The compound is too polar for the stationary phase or is interacting strongly. The sample is overloaded.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. Ensure the sample is loaded onto the column in a minimal amount of solvent.
Cracking of the silica gel bed. Improper packing of the column.Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to visualize the separation of the desired product from impurities. Use silica gel TLC plates and test various mobile phase compositions (e.g., different ratios of hexanes:ethyl acetate). Visualize the spots under UV light.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. A slurry packing method is recommended to avoid air bubbles and cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase of the lowest polarity determined from your TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
EthanolLowHighGood (Needles)
MethanolModerateHighFair (Small Crystals)
HexanesInsolubleInsolubleN/A
Ethyl AcetateModerateHighOiled out
TolueneLowModerateGood (Plates)
Ethanol/Water (9:1)Very LowHighExcellent (Large Needles)

Table 2: Column Chromatography Elution Profile (Hypothetical Data)

Fraction NumbersEluent (Hexanes:Ethyl Acetate)Compounds Eluted (by TLC)
1-595:5Non-polar impurities
6-1590:10This compound
16-2080:20More polar impurities
21-2570:30Highly polar baseline impurities

Mandatory Visualization

Purification_Workflow crude Crude Product (Oily/Tarry Solid) column_chromatography Column Chromatography crude->column_chromatography Direct Purification solvent_wash Solvent Wash (e.g., Hexanes) crude->solvent_wash Initial Cleanup recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste column_chromatography->pure_product column_chromatography->waste solvent_wash->recrystallization If solid is obtained solvent_wash->column_chromatography If still oily solvent_wash->waste Troubleshooting_Decision_Tree start Purification Issue issue_recrystallization Recrystallization Fails start->issue_recrystallization issue_chromatography Poor Chromatography Separation start->issue_chromatography solution_recrystallization1 Screen different solvents/ mixtures issue_recrystallization->solution_recrystallization1 Oiling out or no crystals solution_recrystallization2 Perform initial cleanup (e.g., column chromatography) issue_recrystallization->solution_recrystallization2 Persistent impurities solution_chromatography1 Optimize mobile phase (TLC analysis) issue_chromatography->solution_chromatography1 Poor spot separation solution_chromatography2 Check column packing and sample loading issue_chromatography->solution_chromatography2 Band broadening/cracking success Successful Purification solution_recrystallization1->success solution_recrystallization2->success solution_chromatography1->success solution_chromatography2->success

Technical Support Center: Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, focusing on the formation of common byproducts.

Q1: My reaction mixture has turned dark and tarry, and the yield of the desired product is low. What is the likely cause?

A1: The formation of dark, insoluble, tar-like substances is a common issue in benzothiazole synthesis. This is often due to the oxidation and polymerization of the 2-aminothiophenol precursor if the synthesis starts from this type of compound. 2-Aminothiophenols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Reaction Temperature: Avoid excessively high reaction temperatures, which can accelerate oxidation and polymerization.

  • Purity of Starting Materials: Use high-purity 2-aminothiophenol, as impurities can catalyze decomposition.

Q2: I've isolated my product, but I suspect it's contaminated with a compound of a similar molecular weight that is not the desired isomer. What could this be?

A2: A common byproduct in the synthesis of this compound is an incompletely cyclized benzothiazoline intermediate. This intermediate has a similar molecular formula and may be difficult to separate from the final aromatic product. The final step in many benzothiazole syntheses is an oxidation to form the aromatic ring, and if this step is incomplete, the benzothiazoline will remain as a significant impurity.

Troubleshooting Steps:

  • Oxidizing Agent: Ensure a sufficient amount of a suitable oxidizing agent is used. Common choices include air, hydrogen peroxide, or manganese dioxide.

  • Reaction Time and Temperature: The oxidation step may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the intermediate.

  • pH Control: The efficiency of the oxidation can be pH-dependent. For air oxidation, slightly basic conditions may be beneficial.

Q3: My product analysis shows the presence of isomeric impurities. What are the most likely isomers of this compound that could be formed?

A3: The synthesis of this compound is often achieved by the nitration of 5-chloro-2-methylbenzothiazole. The directing effects of the substituents on the benzothiazole ring can lead to the formation of other nitro isomers as byproducts. The primary isomeric impurities to consider are:

  • 5-Chloro-2-methyl-4-nitro-1,3-benzothiazole

  • 5-Chloro-2-methyl-7-nitro-1,3-benzothiazole

The relative amounts of these isomers will depend on the specific nitrating agent and reaction conditions used.

Troubleshooting Steps:

  • Control of Nitration Conditions: Carefully control the temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the formation of the thermodynamically more stable product.

  • Choice of Nitrating Agent: The regioselectivity of the nitration can be influenced by the choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride).

  • Purification: Isomeric byproducts can often be separated from the desired product by careful column chromatography or recrystallization.

Q4: I am observing a significant amount of a dimeric byproduct. How can this be avoided?

A4: Dimerization can occur through the intermolecular reaction of reactive intermediates. This is more likely to happen at higher reactant concentrations.

Troubleshooting Steps:

  • Concentration: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular dimerization.

  • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to keep its instantaneous concentration low and minimize dimerization.

Byproduct Summary

Byproduct TypeCommon ExamplesPotential CauseSuggested Mitigation
Isomeric Impurities 5-Chloro-2-methyl-4-nitro-1,3-benzothiazole, 5-Chloro-2-methyl-7-nitro-1,3-benzothiazoleLack of complete regioselectivity during the nitration step.Precise control of reaction temperature and nitrating agent. Purification by chromatography or recrystallization.
Incomplete Reaction 5-Chloro-2-methyl-1,3-benzothiazoline intermediateInsufficient oxidation in the final aromatization step.Use of an adequate amount of a suitable oxidizing agent, and optimization of reaction time and temperature.
Starting Material Degradation Disulfide-linked dimers and polymers of 2-aminothiophenol precursorsOxidation of the starting material.Conduct the reaction under an inert atmosphere with degassed solvents.
Dimerization Dimeric benzothiazole derivativesHigh reactant concentrations favoring intermolecular reactions.Use lower reactant concentrations and/or slow addition of one of the reactants.

Experimental Protocols

A common synthetic route to this compound involves the nitration of 5-chloro-2-methylbenzothiazole.

Synthesis of 5-chloro-2-methylbenzothiazole (Precursor)

A plausible synthesis of the precursor can be adapted from known procedures for similar benzothiazoles. One common method is the reaction of an appropriate aminothiophenol with an acetylating agent.

Nitration of 5-chloro-2-methylbenzothiazole

Materials:

  • 5-chloro-2-methylbenzothiazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methylbenzothiazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the crude product, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound.

Visualizations

Synthesis_Troubleshooting Troubleshooting Workflow for Byproduct Formation start Synthesis of this compound issue Low Yield or Impure Product (Observed by TLC, LC-MS, NMR) start->issue byproduct_type Identify Byproduct Type issue->byproduct_type isomeric Isomeric Impurities (e.g., 4-nitro, 7-nitro) byproduct_type->isomeric Mass consistent with isomer incomplete Incomplete Reaction (Benzothiazoline intermediate) byproduct_type->incomplete Mass consistent with intermediate degradation Starting Material Degradation (Tarry byproducts) byproduct_type->degradation Dark/Tarry appearance dimerization Dimerization byproduct_type->dimerization Mass consistent with dimer solution_isomeric Optimize Nitration Conditions (Temp., Reagent) Purify (Chromatography/Recrystallization) isomeric->solution_isomeric solution_incomplete Increase Oxidant Amount Optimize Reaction Time/Temp. incomplete->solution_incomplete solution_degradation Use Inert Atmosphere Degassed Solvents degradation->solution_degradation solution_dimerization Lower Reactant Concentration Slow Reactant Addition dimerization->solution_dimerization end Pure Product solution_isomeric->end solution_incomplete->end solution_degradation->end solution_dimerization->end

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

Synthesis_Pathway Synthetic Pathway and Potential Byproduct Formation start 5-chloro-2-methylbenzothiazole nitration Nitration (HNO3/H2SO4) start->nitration product This compound (Desired Product) nitration->product Major Product byproduct1 5-Chloro-2-methyl-4-nitro-1,3-benzothiazole (Isomeric Byproduct) nitration->byproduct1 Side Reaction byproduct2 5-Chloro-2-methyl-7-nitro-1,3-benzothiazole (Isomeric Byproduct) nitration->byproduct2 Side Reaction byproduct3 Unreacted Starting Material nitration->byproduct3 Incomplete Reaction

Caption: Synthetic pathway illustrating the formation of the target compound and potential isomeric byproducts.

stability and degradation of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2] For extended storage, refrigeration is advisable. Protect the compound from direct sunlight and heat to prevent thermal and photodegradation.[2][3]

Q2: What are the primary hazards associated with this compound?

A2: While specific hazard information for this compound is limited, related benzothiazole and nitroaromatic compounds can be hazardous. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Do not inhale any dust or vapors.[4]

Stability & Degradation

Q3: To what types of degradation is this compound most susceptible?

A3: Based on its structure, the compound is likely susceptible to the following degradation pathways:

  • Photodegradation: The nitroaromatic moiety makes the compound prone to degradation upon exposure to UV or visible light.[5][6] This can lead to the formation of various photoproducts.[5]

  • Hydrolysis: The benzothiazole ring can be susceptible to hydrolysis, especially under basic (high pH) conditions.[7] Benzothiazolium salts, for instance, have been shown to undergo rapid decomposition at pH 8.[7]

  • Thermal Decomposition: As with many nitroaromatic compounds, elevated temperatures can induce thermal decomposition.[8][9] This process is often exothermic and can be autocatalytic.[9]

  • Reductive Degradation: The nitro group can be reduced to an amino group under reducing conditions, significantly altering the compound's properties.

Q4: I am observing a change in the color of my solid sample over time. What could be the cause?

A4: A color change in your solid sample is a common indicator of degradation. This is most likely due to slow photodegradation from ambient light exposure or a reaction with atmospheric components. To mitigate this, store the compound in an amber vial or a container protected from light, and in a desiccator to minimize moisture exposure.

Q5: My solution of the compound in an organic solvent is turning yellow/brown. What is happening?

A5: The development of a yellow or brown color in a solution is a strong indication of degradation, likely due to photodecomposition or reaction with solvent impurities. Nitroaromatic compounds are known to form colored byproducts upon degradation.[5] To troubleshoot, try the following:

  • Prepare solutions fresh before use.

  • Store solutions in the dark and at low temperatures.

  • Use high-purity, degassed solvents to minimize oxidative degradation.

Troubleshooting Guides

Unexpected Experimental Results

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis.

Possible Cause Troubleshooting Steps
On-column Degradation Ensure the mobile phase is compatible with the compound. Avoid highly acidic or basic mobile phases if the compound shows pH sensitivity. Check for potential interactions with the stationary phase.
Degradation in Solution Analyze a freshly prepared sample. If the unexpected peaks are absent or smaller, this points to solution instability. Prepare samples immediately before analysis.
Photodegradation during Sample Preparation Protect the sample from light during all handling and analysis steps. Use amber vials and minimize exposure to ambient light.
Thermal Degradation in the Injector Port (GC) If using Gas Chromatography, the high temperatures of the injector port may be causing degradation. Try lowering the injector temperature or use a less thermally labile derivatization method if applicable.
Synthesis and Purification Issues

Problem: Low yield during synthesis or purification.

Possible Cause Troubleshooting Steps
Product Decomposition under Reaction Conditions Monitor the reaction progress closely using techniques like TLC to avoid prolonged reaction times or excessive heating.[10] Consider milder reaction conditions if decomposition is suspected.
Degradation during Work-up Be mindful of the pH during aqueous washes. If the compound is sensitive to acid or base, use neutral washes. Avoid prolonged exposure to strong acids or bases.
Decomposition on Silica Gel during Chromatography Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[10] Consider using deactivated silica gel (e.g., with triethylamine) or an alternative purification method like recrystallization.

Quantitative Data Summary

Specific quantitative stability data for this compound is not available. The following table provides hypothetical data based on related compounds to guide experimental design.

Condition Parameter Expected Outcome Notes
pH Stability Half-life (t½) in aqueous buffer at 25°CLikely most stable at neutral to slightly acidic pH (4-7).[7]Expect accelerated degradation at pH > 8 due to hydrolysis of the benzothiazole ring.[7]
Thermal Stability Decomposition Onset TemperatureDecomposition may begin at temperatures above 150°C.[8]The presence of the nitro group can lower the thermal stability compared to the parent benzothiazole.[11]
Photostability Degradation Rate Constant (k) under UV light (e.g., 365 nm)Expected to be relatively high.[5][12]The rate of photodegradation will depend on the solvent, light intensity, and presence of photosensitizers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Include a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples and a non-stressed control sample by a stability-indicating method, such as HPLC with a UV or mass spectrometric detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis High pH Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Reduction Reduction This compound->Reduction Reducing Agents Thermal_Stress Thermal_Stress This compound->Thermal_Stress Heat Ring_Opened_Products Ring_Opened_Products Hydrolysis->Ring_Opened_Products Photoproducts Photoproducts Photodegradation->Photoproducts 5-Chloro-2-methyl-1,3-benzothiazol-6-amine 5-Chloro-2-methyl-1,3-benzothiazol-6-amine Reduction->5-Chloro-2-methyl-1,3-benzothiazol-6-amine Decomposition_Products Decomposition_Products Thermal_Stress->Decomposition_Products Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Neutralize_Dilute Neutralize and/or Dilute Samples Stress_Conditions->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Compare_Chromatograms Compare Stressed vs. Control HPLC_Analysis->Compare_Chromatograms Identify_Degradants Identify and Quantify Degradants Compare_Chromatograms->Identify_Degradants

References

optimizing reaction conditions for the nitration of 5-chloro-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the nitration of 5-chloro-2-methylbenzothiazole. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the nitration of 5-chloro-2-methylbenzothiazole?

A1: The nitration of 5-chloro-2-methylbenzothiazole is an electrophilic aromatic substitution. The regioselectivity is determined by the directing effects of the substituents on the benzothiazole ring. The chloro group at position 5 is deactivating but directs ortho and para. The methyl group at position 2 has a lesser electronic influence on the benzene ring part of the molecule. The thiazole part of the ring system is electron-withdrawing. Therefore, the incoming nitro group is most likely to be directed to the positions ortho and para to the activating methyl group and ortho to the deactivating chloro group. Based on steric hindrance and the combined electronic effects, the most probable major product is 6-nitro-5-chloro-2-methylbenzothiazole .

Q2: What are the typical reaction conditions for the nitration of 5-chloro-2-methylbenzothiazole?

A2: Typically, the nitration is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature to control the reaction rate and minimize the formation of side products. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Q3: What are the potential side products in this reaction?

A3: Potential side products can include other isomers, such as 4-nitro-5-chloro-2-methylbenzothiazole and 7-nitro-5-chloro-2-methylbenzothiazole. Over-nitration to form dinitro products is also a possibility if the reaction conditions are too harsh (e.g., high temperature or high concentration of nitrating agent). Oxidation of the methyl group or degradation of the benzothiazole ring can also occur under aggressive conditions.

Experimental Protocols

A standard laboratory procedure for the nitration of 5-chloro-2-methylbenzothiazole is detailed below. This protocol is based on general methods for the nitration of aromatic compounds.[1][2]

Materials:

  • 5-chloro-2-methylbenzothiazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-methylbenzothiazole in concentrated sulfuric acid at 0-5 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 5-chloro-2-methylbenzothiazole, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • To remove any remaining acidic impurities, wash the solid with a cold 5% sodium bicarbonate solution.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 6-nitro-5-chloro-2-methylbenzothiazole.

Data Presentation

Table 1: Proposed Reaction Conditions and Expected Outcome

ParameterValue
Starting Material5-chloro-2-methylbenzothiazole
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.1 : 2
Reaction Temperature0 - 5 °C
Reaction Time1 - 2 hours
Expected Major Product6-nitro-5-chloro-2-methylbenzothiazole
Potential Side ProductsIsomeric nitro compounds, dinitro compounds

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Loss of product during workup.1. Increase reaction time or slightly raise the temperature (e.g., to 10-15 °C). Monitor by TLC. 2. Ensure the reaction temperature is strictly controlled. Avoid exceeding 10 °C. 3. Ensure complete precipitation of the product by using sufficient ice. Be careful during filtration and washing steps.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents.1. Maintain the reaction temperature at 0-5 °C. 2. Use a slight excess of nitric acid, but avoid a large excess which can lead to over-nitration.
Formation of Dark-Colored Byproducts 1. Oxidation of the starting material or product. 2. Over-nitration or other side reactions.1. Maintain a low reaction temperature. 2. Use the minimum necessary amount of nitrating agent. The crude product may require purification by column chromatography if recrystallization is insufficient.
Starting Material Remains Unchanged 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Deactivated substrate.1. Ensure the correct stoichiometry of the nitrating mixture. 2. Allow the reaction to stir for a longer period or gradually increase the temperature. 3. The chloro-substituted benzothiazole is deactivated; ensure sufficient reaction time.

Visualizations

Reaction_Pathway Reaction Pathway for Nitration cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 5-chloro-2-methylbenzothiazole 5-chloro-2-methylbenzothiazole Arenium_Ion Arenium Ion Intermediate 5-chloro-2-methylbenzothiazole->Arenium_Ion Electrophilic Attack HNO3_H2SO4 HNO3 / H2SO4 Nitronium_Ion Nitronium Ion (NO2+) HNO3_H2SO4->Nitronium_Ion Generation Nitronium_Ion->Arenium_Ion Major_Product 6-nitro-5-chloro-2-methylbenzothiazole Arenium_Ion->Major_Product Deprotonation Side_Products Isomeric Products Arenium_Ion->Side_Products Alternative Deprotonation

Caption: Reaction pathway for the nitration of 5-chloro-2-methylbenzothiazole.

Troubleshooting_Workflow Troubleshooting Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Experiment Start check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No / Low impure_product Impure Product check_yield->impure_product Impure success Successful Reaction check_yield->success Yes solution_yield1 Verify Reagent Stoichiometry low_yield->solution_yield1 solution_yield2 Optimize Reaction Time/Temp low_yield->solution_yield2 solution_yield3 Improve Workup Procedure low_yield->solution_yield3 solution_purity1 Strict Temperature Control impure_product->solution_purity1 solution_purity2 Adjust Nitrating Agent Ratio impure_product->solution_purity2 solution_purity3 Purify by Column Chromatography impure_product->solution_purity3

Caption: A troubleshooting workflow for the nitration of 5-chloro-2-methylbenzothiazole.

References

Technical Support Center: Characterization of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shapes (tailing or fronting) for my halogenated nitroaromatic compounds?

A1: Poor peak shapes are a common issue and can stem from several factors:

  • Active Sites: Halogenated nitroaromatic compounds can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

  • Improper Temperature: An injection temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can lead to degradation of thermally labile compounds.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.[3]

Q2: My signal intensity is low, and I have poor sensitivity. What are the possible causes?

A2: Low sensitivity can be attributed to:

  • Analyte Degradation: Halogenated nitroaromatic compounds can be thermally labile and may degrade in the hot injector.[4]

  • Leaks: Leaks in the GC system, particularly at the injector or column fittings, can lead to a loss of sample and reduced sensitivity.[1]

  • Detector Issues: The detector may not be properly tuned or may be contaminated, leading to a decreased response.

  • Improper Derivatization: If using derivatization to enhance sensitivity, an incomplete reaction can result in a low signal.[4][5]

Q3: I am having difficulty interpreting the mass spectra due to complex fragmentation patterns. What should I look for?

A3: The mass spectra of halogenated nitroaromatic compounds can be complex. Key fragmentation pathways to consider include:

  • Loss of the Nitro Group: A common fragmentation is the loss of NO2 (46 amu) or NO (30 amu).[6]

  • Loss of the Halogen: Cleavage of the carbon-halogen bond is another frequent fragmentation pathway.[6][7] The isotopic pattern of chlorine (M:M+2 ratio of ~3:1) and bromine (M:M+2 ratio of ~1:1) can be diagnostic.[6][7]

  • Ortho-Effect: Substituents in the ortho position to the nitro group can influence fragmentation through interactions with the nitro group.[8]

  • Rearrangements: Complex rearrangements can occur, leading to unexpected fragment ions.[8]

Troubleshooting Guide
Symptom Possible Cause Suggested Solution
Peak Tailing Active sites in the injector liner or column.[1]Use a deactivated liner and a column specifically designed for active compounds. Consider derivatization to block active functional groups.[4]
Column contamination.[2]Bake out the column at a high temperature (within its limits). If tailing persists, trim the first few centimeters of the column or replace it.
Peak Fronting Column overload.[3]Dilute the sample or reduce the injection volume.
Low Sensitivity Thermal degradation in the injector.[4]Lower the injector temperature. Use a pulsed-pressure or cool on-column injection technique if available.
System leaks.[1]Perform a leak check of the entire GC system, paying close attention to the septum, ferrules, and column connections.
Detector contamination.[9]Clean the ion source and other detector components according to the manufacturer's instructions.
Poor Resolution Inappropriate column phase.Select a column with a stationary phase that provides better selectivity for your analytes.
Suboptimal temperature program.Optimize the oven temperature program to improve the separation of co-eluting peaks.
Baseline Noise/Drift Contaminated carrier gas or gas lines.[9]Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
Column bleed.[2]Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (SPE/SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI, ECNI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification HPLC_Troubleshooting Start Problem Observed Pressure Check System Pressure Start->Pressure HighPressure High Pressure? Pressure->HighPressure LowPressure Low Pressure? CheckBlockage Check for Blockages (Frit, Column, Tubing) HighPressure->CheckBlockage Yes PeakShape Evaluate Peak Shape HighPressure->PeakShape No CheckLeaks Check for Leaks (Fittings, Pump Seals) LowPressure->CheckLeaks Yes LowPressure->PeakShape No End Problem Resolved CheckBlockage->End CheckLeaks->End Tailing Tailing? PeakShape->Tailing Splitting Splitting/Broadening? Tailing->Splitting No CheckMobilePhase Check Mobile Phase & Sample Solvent Tailing->CheckMobilePhase Yes CheckColumn Check Column Health (Void, Contamination) Splitting->CheckColumn Yes RetentionTime Check Retention Time Stability Splitting->RetentionTime No CheckColumn->End CheckMobilePhase->End Drift Drifting? RetentionTime->Drift CheckPump Check Pump Performance (Flow Rate, Bubbles) Drift->CheckPump Yes CheckEquilibration Ensure Proper Equilibration Drift->CheckEquilibration Yes Drift->End No CheckPump->End CheckEquilibration->End

References

avoiding side reactions in the synthesis of substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of substituted benzothiazoles. Below you will find troubleshooting guides and frequently asked questions to help you avoid common side reactions and improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific side reactions and experimental issues in a question-and-answer format.

Question: My reaction mixture is turning dark and forming a tar-like substance, resulting in a low yield of the desired benzothiazole. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is a common issue, often indicating the oxidation and polymerization of the 2-aminothiophenol starting material. This substrate is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and subsequent polymers.[1]

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can cause the starting material to oxidize.[1]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted polymerization.[1]

Solutions:

  • Use Freshly Purified 2-Aminothiophenol: To remove oxidized impurities, consider purifying 2-aminothiophenol by distillation or recrystallization before use.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures. It can be beneficial to heat the reaction stepwise or run it at a lower temperature for a longer duration.[1]

  • Choose Mild Oxidants: If an oxidant is necessary for the cyclization step, opt for milder reagents. In some instances, air can serve as a sufficient and gentle oxidant.[1]

Question: I am observing a significant amount of a byproduct that is not my desired product, and the reaction seems sluggish. What might be the problem?

Answer: A frequent challenge in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde is the formation of a stable benzothiazoline intermediate. The final, and sometimes slow, step is the oxidation of this intermediate to the aromatic benzothiazole. Incomplete oxidation will result in the benzothiazoline being a major contaminant.[2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Oxidant Ensure an adequate amount of an oxidizing agent is present. Common oxidants for this step include air (oxygen), hydrogen peroxide, or manganese dioxide. The choice of oxidant can be critical and may need to be optimized for your specific substrate.[2] Sodium hydrosulfite has also been shown to increase the oxidation of intermediates.[3]
Suboptimal Reaction Conditions for Oxidation The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the reaction temperature is appropriate for its activity.[2]
Steric Hindrance Bulky substituents on the aldehyde or the 2-aminothiophenol can slow down the final aromatization step. In such cases, a stronger oxidant or longer reaction times may be necessary.[2]

Question: My reaction is producing a byproduct with a higher molecular weight than the expected product, suggesting dimerization. How can this be avoided?

Answer: Dimerization can occur when reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization.

Solutions:

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization.

  • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby minimizing dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole synthesis?

A1: The most prevalent side reactions include the oxidation and polymerization of 2-aminothiophenol, incomplete cyclization leading to benzothiazoline intermediates, and dimerization.[1] Under harsher conditions, side reactions such as sulfonation or halogenation of the aromatic ring can also occur.[2]

Q2: How can I improve the yield of my benzothiazole synthesis?

A2: To improve the yield, consider the following:

  • Purity of Starting Materials: Use high-purity, and preferably freshly purified, starting materials, especially 2-aminothiophenol.[1]

  • Optimization of Reaction Conditions: Carefully control the temperature, reaction time, and choice of catalyst and solvent.

  • Efficient Purification: An effective purification protocol is crucial for obtaining a high isolated yield of the pure product.

Q3: Are there "green" synthesis methods available to reduce environmental impact and side reactions?

A3: Yes, several green chemistry approaches have been developed for benzothiazole synthesis. These methods often involve the use of water as a solvent, reusable catalysts, and solvent-free conditions, which can minimize the formation of side products.[4][5][6] Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields.[7][8]

Q4: My final product is difficult to purify from the starting materials. What are the most effective purification strategies?

A4: Purification of benzothiazole derivatives can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common and effective method.

  • Purification via Salt Formation: For amine-containing benzothiazoles, conversion to a hydrochloride salt, followed by recrystallization and regeneration of the free base, can be a highly effective method for removing colored impurities.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(Furan-2-yl)benzothiazoles [7]

Starting MaterialsCatalyst/MethodSolventTemperature (°C)TimeYield (%)
2-Aminothiophenol, Furan-2-carbaldehydeNone (Melt reaction)Solvent-free125150 min97
2-Aminothiophenol, Furan-2-carbaldehydeSodium hydrosulfiteEthanolReflux12 h69
2-Aminothiophenol, Various aromatic/heteroaromatic aldehydesL-proline (30 mol%) / Microwave irradiationSolvent-free-4-8 min78-96
2-Aminothiophenol, Various aromatic/heteroaromatic aldehydesAg₂O / Microwave irradiation-804-8 min92-98

Table 2: Comparison of Catalysts for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes [3]

CatalystConditionsTimeYield (%)
Cu(II)-containing nano-silica triazine dendrimer-15-90 min87-98
H₂O₂/HClEthanol, Room Temperature45-60 min85-94
FeCl₃/Montmorillonite K-10Ultrasound0.7-5 h33-95
ZnO NPsSolvent-free, Room Temperature30 min79-91

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylbenzothiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).

  • Add ethanol as the solvent. A starting concentration of 0.1-0.5 M is recommended.

  • Add the catalyst to the solution.

  • Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization [9]

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a candidate solvent (e.g., ethanol). Heat the mixture. A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals, for example, by leaving them under vacuum in the Büchner funnel or in a vacuum oven.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield of Benzothiazole check_purity Check Purity of Starting Materials (esp. 2-aminothiophenol) start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_purity->check_conditions Pure purify_sm->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_oxidation Is Incomplete Oxidation Suspected? (Benzothiazoline formation) check_conditions->check_oxidation Optimal end Improved Yield optimize_conditions->end add_oxidant Add/Optimize Oxidizing Agent (e.g., H₂O₂, Air) check_oxidation->add_oxidant Yes check_dimer Is Dimerization Suspected? check_oxidation->check_dimer No add_oxidant->end dilute_slow Use High Dilution / Slow Addition check_dimer->dilute_slow Yes check_dimer->end No dilute_slow->end

Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.

G cluster_mechanism General Reaction Mechanism and Side Reactions SM 2-Aminothiophenol + Aldehyde/Carboxylic Acid Derivative Intermediate Benzothiazoline Intermediate SM->Intermediate Cyclization Side_Polymer Oxidation/Polymerization (Dark Tar) SM->Side_Polymer Product Substituted Benzothiazole Intermediate->Product Oxidation Side_Dimer Dimerization Intermediate->Side_Dimer Intermolecular Reaction

Caption: General reaction pathway and common side reactions.

References

Technical Support Center: Scale-up Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: We are observing low yields during the initial cyclization to form the 5-chloro-2-methyl-1,3-benzothiazole intermediate. What are the likely causes and how can we improve the yield?

Low yields in the formation of the benzothiazole ring are a common challenge during scale-up. The primary reasons often revolve around incomplete reaction, side-product formation, and suboptimal reaction conditions.

  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to unreacted starting materials.

    • Side Reactions: The formation of undesired byproducts can consume reactants and complicate purification.

    • Poor Quality Starting Materials: Impurities in the 2-amino-4-chlorophenol or other reagents can interfere with the cyclization.

    • Inefficient Mixing: In larger reactors, poor agitation can lead to localized temperature gradients and concentration differences, affecting reaction kinetics.

  • Solutions:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and monitor the progress using an appropriate analytical technique like HPLC. Consider a gradual temperature increase to control the reaction rate.

    • High-Purity Reagents: Ensure the starting materials are of high purity to avoid side reactions.

    • Effective Agitation: Use appropriate stirring mechanisms to ensure homogenous mixing throughout the reaction vessel.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: The nitration of 5-chloro-2-methyl-1,3-benzothiazole is highly exothermic and difficult to control on a larger scale. What strategies can we employ for better temperature management?

The nitration step is critical and inherently hazardous due to its exothermic nature. Uncontrolled temperature can lead to runaway reactions, reduced yield, and the formation of undesired isomers and impurities.

  • Potential Causes of Poor Temperature Control:

    • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can overwhelm the cooling capacity of the reactor.

    • Inadequate Cooling System: The reactor's cooling system may not be sufficient for the heat generated at a larger scale.

    • Poor Heat Transfer: Fouling of the reactor jacket or inefficient stirring can impede heat removal.

  • Solutions for Effective Temperature Control:

    • Slow, Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to ensure it reacts immediately and heat can be effectively removed.

    • Use of a Co-solvent: Employing a suitable co-solvent can help to moderate the reaction rate and improve heat dissipation.

    • Advanced Cooling Systems: Utilize a reactor with a high-efficiency cooling jacket and consider using a lower temperature coolant.

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat transfer and temperature control, significantly enhancing safety and consistency.[1][2]

Q3: We are struggling with the separation of the desired 6-nitro isomer from other nitro-isomers formed during the reaction. How can we improve the isomeric purity?

The nitration of substituted benzothiazoles can lead to the formation of multiple isomers, and their separation can be challenging.

  • Factors Influencing Isomer Distribution:

    • Nitrating Agent: The choice and concentration of the nitrating agent can influence the regioselectivity of the reaction.

    • Reaction Temperature: Higher temperatures can sometimes lead to the formation of a wider range of isomers.

    • Reaction Time: Prolonged reaction times might lead to dinitration or isomerization.

  • Strategies for Isomer Separation and Control:

    • Optimized Nitration Conditions: Carefully control the reaction temperature and the stoichiometry of the nitrating agent to favor the formation of the 6-nitro isomer.

    • Crystallization: Develop a robust crystallization procedure to selectively isolate the desired isomer. This may involve screening different solvents and temperature profiles.

    • Chromatography: For high-purity requirements, preparative chromatography may be necessary, although this is often less feasible for very large-scale production.

    • Selective Derivatization: In some cases, it may be possible to selectively react the undesired isomers to facilitate their removal.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of this compound?

A: The primary safety concerns are:

  • Exothermic Nitration: The nitration step is highly exothermic and poses a risk of a runaway reaction if not properly controlled.[3][4]

  • Handling of Corrosive Acids: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling procedures to prevent severe burns.

  • Nitroaromatic Compounds: The product and intermediates are nitroaromatic compounds, which can be toxic and potentially explosive under certain conditions. Appropriate containment and handling protocols are essential.

Q: What analytical methods are recommended for in-process control and final product analysis?

A: For effective monitoring and quality control, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, identify impurities, and determine the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates.

  • Differential Scanning Calorimetry (DSC): To assess the thermal stability of the final product and intermediates, which is crucial for safety during drying and storage.

Q: Are there any "green" chemistry approaches for the synthesis of benzothiazoles?

A: Yes, several green chemistry approaches are being explored for benzothiazole synthesis to reduce the use of hazardous reagents and solvents. These include:

  • Catalytic Methods: Using reusable solid acid catalysts or metal catalysts to improve efficiency and reduce waste.

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent can minimize environmental impact.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-up Synthesis

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Cyclization Step
Reaction Temperature80-90 °C85-95 °C90-100 °C
Reaction Time4-6 hours6-8 hours8-12 hours
Expected Yield85-90%80-88%75-85%
Nitration Step
Reaction Temperature0-5 °C-5 to 0 °C-10 to -5 °C
Addition Time30-45 minutes2-3 hours4-6 hours
Expected Yield70-80%65-75%60-70%

Note: These are illustrative values and should be optimized for a specific process.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methyl-1,3-benzothiazole (Intermediate)

This protocol is an illustrative example based on general benzothiazole synthesis.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-amino-4-chlorophenol and a suitable solvent (e.g., toluene).

  • Reagent Addition: Slowly add acetic anhydride to the mixture while maintaining the temperature below 30 °C.

  • Cyclization: After the initial reaction, add a cyclizing agent such as phosphorus pentasulfide (P₄S₁₀) in portions, carefully controlling the exothermic reaction.

  • Heating: Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 6-8 hours, monitoring the reaction completion by HPLC.

  • Work-up: Cool the reaction mixture and quench by slowly adding it to a stirred solution of sodium carbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Nitration of 5-Chloro-2-methyl-1,3-benzothiazole

This protocol is an illustrative example for the nitration step.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to concentrated sulfuric acid at a low temperature (below 10 °C).

  • Reaction Setup: Charge the 5-chloro-2-methyl-1,3-benzothiazole and a suitable solvent (e.g., concentrated sulfuric acid) into the main reactor and cool to -10 to -5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the reactor while maintaining the temperature between -10 and -5 °C. The addition rate should be controlled to prevent a temperature rise.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by HPLC.

  • Quenching: Carefully quench the reaction by slowly adding the reaction mass to a mixture of ice and water with vigorous stirring.

  • Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and then wash with a cold solvent (e.g., methanol) to remove impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

Mandatory Visualizations

experimental_workflow cluster_cyclization Step 1: Cyclization cluster_workup1 Work-up & Purification cluster_nitration Step 2: Nitration cluster_workup2 Work-up & Isolation A Charge 2-amino-4-chlorophenol and solvent B Add Acetic Anhydride A->B C Add Cyclizing Agent (P₄S₁₀) B->C D Heat to Reflux C->D E Reaction Monitoring (HPLC) D->E F Quench with Na₂CO₃ solution E->F Reaction Complete G Extract with Toluene F->G H Wash and Dry G->H I Recrystallize H->I J Isolate 5-Chloro-2-methyl- 1,3-benzothiazole I->J K Charge Intermediate and H₂SO₄ J->K Proceed to Nitration L Cool to -10 °C K->L M Slowly add Nitrating Mixture L->M N Reaction Monitoring (HPLC) M->N O Quench on Ice/Water N->O Reaction Complete P Filter Precipitate O->P Q Wash with Water and Methanol P->Q R Dry under Vacuum Q->R S Final Product: This compound R->S

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield in Cyclization? C1 Incomplete Reaction Side Reactions Poor Reagents Inefficient Mixing P1->C1 P2 Poor Temperature Control in Nitration? C2 Rapid Reagent Addition Inadequate Cooling Poor Heat Transfer P2->C2 P3 Isomer Impurity? C3 Suboptimal Conditions Wrong Nitrating Agent Incorrect Temperature/Time P3->C3 S1 Optimize Conditions Use High-Purity Reagents Improve Agitation Use Inert Atmosphere C1->S1 S2 Slow, Controlled Addition Upgrade Cooling System Consider Flow Chemistry C2->S2 S3 Optimize Nitration Develop Crystallization Use Chromatography C3->S3

Caption: Troubleshooting logic for synthesis challenges.

References

Validation & Comparative

Structure-Activity Relationship of Antimicrobial 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole analogs, focusing on their antimicrobial properties. While specific data for the exact title compound is limited, this report synthesizes findings from structurally related analogs to elucidate the key determinants of their antibacterial and antifungal efficacy.

Core Structure and Key Substitutions

The fundamental benzothiazole scaffold, a fusion of benzene and thiazole rings, offers a versatile template for chemical modification. The antimicrobial activity of its derivatives is significantly influenced by the nature and position of various substituents. This guide focuses on analogs bearing chloro, methyl, and nitro groups, which have been identified as crucial for modulating biological activity.

Comparative Antimicrobial Activity of Benzothiazole Analogs

The following table summarizes the in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of representative benzothiazole analogs against various bacterial and fungal strains. Lower MIC values indicate higher potency.

Compound IDStructureR1R2R3Test OrganismMIC (µg/mL)Reference
Analog 1 Benzothiazole-thiophene derivativeHClHS. aureus6.25[1]
Analog 2 N-acetyl-glucosamine conjugateClHHS. aureus6.25[1]
Analog 3 N-acetyl-glucosamine conjugateHHNO2S. aureus6.25[1]
Analog 4 N-acetyl-glucosamine conjugateHOCH3HE. coli6.25[1]
Analog 5 Nitro-substituted benzamideVariousClNO2P. aeruginosaPotent[2]
Analog 6 Thiazolidin-4-one derivativeHHNO2 (on phenyl)P. aeruginosa0.09-0.18 (mg/mL)[1]
Analog 7 Thiazolidin-4-one derivativeHOCH3NO2 (on phenyl)E. coli0.09-0.18 (mg/mL)[1]
Analog 8 Isatin conjugateHHHE. coli3.1[1]
Analog 9 Isatin conjugateHHHP. aeruginosa6.2[1]

Key Structure-Activity Relationship Insights

The analysis of various benzothiazole analogs reveals several key trends:

  • Impact of Chloro Substitution: The presence of a chloro group, particularly at the 5th position of the benzothiazole ring, has been shown to enhance antibacterial activity.[1] This is likely due to the electron-withdrawing nature of chlorine, which can influence the electronic properties of the molecule and its interaction with biological targets.

  • Role of Nitro Substitution: Nitro groups, especially at the 6th position, are also associated with increased antimicrobial efficacy.[1] The strong electron-withdrawing character of the nitro group can significantly impact the molecule's reactivity and binding affinity. Studies on nitro-substituted benzothiazole derivatives have demonstrated potent activity against Pseudomonas aeruginosa.[2]

  • Influence of Substituents on the 2-Position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of various heterocyclic moieties, such as thiophene, thiazolidin-4-one, and isatin, has yielded compounds with significant antibacterial and antifungal properties.[1]

Experimental Protocols

The antimicrobial activity data presented in this guide is typically determined using standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay (Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disc Diffusion Method

This method is used for qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

SAR_Benzothiazole cluster_core Benzothiazole Core cluster_substituents Substituents cluster_activity Antimicrobial Activity Core Benzothiazole 2-Position 5-Position 6-Position Chloro Chloro (R-Cl) Core:p5->Chloro Nitro Nitro (R-NO2) Core:p6->Nitro Heterocycle Heterocyclic Ring Core:p2->Heterocycle Modification Site Methyl Methyl (R-CH3) Activity Enhanced Activity Chloro->Activity Nitro->Activity Heterocycle->Activity Antimicrobial_Screening_Workflow start Start: Synthesized Benzothiazole Analogs prep_compounds Prepare Stock Solutions of Compounds start->prep_compounds prep_microbes Prepare Standardized Microbial Inoculum start->prep_microbes mic_assay Perform MIC Assay (Microdilution) prep_compounds->mic_assay disc_diffusion Perform Disc Diffusion Assay prep_compounds->disc_diffusion prep_microbes->mic_assay prep_microbes->disc_diffusion read_results Read and Record Results (MIC values / Zone of Inhibition) mic_assay->read_results disc_diffusion->read_results sar_analysis Structure-Activity Relationship (SAR) Analysis read_results->sar_analysis end End: Identify Lead Compounds sar_analysis->end

References

A Comparative Guide to the Bioactivity of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated bioactivity of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole against other nitroaromatic compounds. While specific experimental data for this particular molecule is not extensively available in current literature, this document compiles and presents data from structurally similar compounds to infer its potential antimicrobial and anticancer properties. Detailed experimental protocols for key bioactivity assays are also provided to facilitate further research.

Introduction to Nitroaromatics and Benzothiazoles

Nitroaromatic compounds are characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. This functional group is a strong electron-withdrawing group, which significantly influences the molecule's chemical and biological properties.[1] The bioactivity of many nitroaromatics is dependent on the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic species.[2] This mechanism is the basis for the use of several nitroaromatic compounds as antimicrobial and anticancer agents.

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is present in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[3][4][5] The combination of a benzothiazole core with a nitro group, as seen in this compound, suggests a potential for significant bioactivity. The chloro and methyl substitutions further modulate the compound's electronic and steric properties, which can impact its interaction with biological targets.

Comparative Bioactivity Data

The following tables summarize the antimicrobial and anticancer activities of various nitroaromatic and benzothiazole derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Comparative Antimicrobial Activity of Selected Nitroaromatic and Benzothiazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
2-(Nitroaryl)-1,3,4-thiadiazole DerivativeTrypanosoma brucei rhodesiense0.012 (IC50)[6]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative with 5-nitro-2-furoyl moietyGram-positive bacteria1.95 - 15.62[7]
Benzothiazole-Thiazole Hybrid (Compound 4b )Gram-positive, Gram-negative, mycobacterial, and fungal strains3.90 - 15.63[1]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativeStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum12.5 - 100[8]
Novel Benzothiazole AnalogStaphylococcus aureus, Enterococcus faecalis, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella boydii, Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger, Aspergillus fumigatus3.12 (against most Gram-positive/negative bacteria)[9]
Table 2: Comparative Anticancer Activity of Selected Nitroaromatic and Benzothiazole Derivatives
CompoundCell LineIC50 (µM)Reference
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7)A431 (human epidermoid carcinoma), A549, H1299 (human non-small cell lung cancer)Data not specified, but showed significant inhibition[10]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinoneLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, and Breast cancers< 0.01 - 0.02 (GI50)[11]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (prostate cancer), LNCaP (prostate cancer)19.9, 11.2[12]
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (non-small cell lung cancer)0.0718 (GI50)[3]
Benzothiazole Derivative (BZ-IV)MCF-7 (human breast cancer)51.97 (µg/mL)[13]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Standard antimicrobial agent (positive control)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Visualizing Mechanisms and Workflows

Bioactivation of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is initiated by the reduction of the nitro group. This process can occur via one- or two-electron transfer pathways, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA, proteins, and lipids.

Bioactivation_of_Nitroaromatics Nitroaromatic Nitroaromatic Compound (R-NO2) NitroRadical Nitro Radical Anion (R-NO2•-) Nitroaromatic->NitroRadical One-electron reduction (Nitroreductases) Nitroso Nitroso Derivative (R-NO) Nitroaromatic->Nitroso Two-electron reduction (Nitroreductases) NitroRadical->Nitroso Further reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine Further reduction ReactiveSpecies Reactive Cytotoxic Species Hydroxylamine->ReactiveSpecies CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage

Caption: General mechanism of nitroaromatic bioactivation.

Experimental Workflow for Bioactivity Screening

The process of evaluating the bioactivity of a novel compound typically follows a structured workflow, starting from synthesis and moving through a series of in vitro assays.

Bioactivity_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Interpretation Synthesis Compound Synthesis (e.g., this compound) Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (Disk Diffusion, Broth Microdilution) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer MIC_IC50 Determine MIC / IC50 values Antimicrobial->MIC_IC50 Anticancer->MIC_IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC_IC50->SAR

Caption: A typical experimental workflow for bioactivity screening.

Conclusion and Future Directions

Based on the available data for structurally analogous compounds, this compound is anticipated to exhibit both antimicrobial and anticancer activities. The presence of the nitro group is a key determinant for this predicted bioactivity, likely acting through reductive activation to generate cytotoxic reactive species. The chloro and methyl substituents on the benzothiazole ring are expected to modulate the compound's potency and selectivity.

To validate these predictions, further experimental studies are essential. The protocols outlined in this guide provide a framework for conducting in vitro antimicrobial and anticancer evaluations of this compound. Future research should focus on:

  • Synthesis and Characterization: Ensuring the purity and structural integrity of the compound.

  • In Vitro Screening: Performing antimicrobial and anticancer assays to determine MIC and IC50 values against a panel of relevant microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand the contribution of each structural component to the overall bioactivity.

This systematic approach will be crucial in determining the therapeutic potential of this compound and guiding the development of novel nitroaromatic-based therapeutic agents.

References

validation of the antitumor effects of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the in vivo antitumor effects of substituted benzothiazole derivatives, with a focus on preclinical evidence. Due to the lack of specific in vivo data for 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, this document evaluates related, well-studied benzothiazole compounds. The performance of these derivatives is compared with Paclitaxel, a standard-of-care chemotherapy agent. This guide is intended to inform researchers and drug development professionals on the potential of benzothiazole-based compounds as anticancer agents by presenting available experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged" scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Numerous studies have highlighted the anticancer potential of substituted benzothiazoles, demonstrating their efficacy against a variety of cancer cell lines.[2][3] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, inhibition of protein kinases, and interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.[4][5] This guide focuses on the in vivo validation of the antitumor effects of representative benzothiazole derivatives and provides a comparative perspective against a conventional therapeutic agent.

Comparative In Vivo Efficacy of Benzothiazole Derivatives

While in vivo data for the specific compound this compound is not publicly available, several other derivatives have shown significant antitumor activity in preclinical xenograft models. This section compares the in vivo efficacy of two such derivatives, 2-(4-amino-3-methylphenyl)benzothiazole and YLT322, with the established chemotherapeutic drug, Paclitaxel.

Table 1: Comparison of In Vivo Antitumor Activity

Compound/DrugCancer ModelAnimal ModelDosage and AdministrationEfficacyReference
2-(4-amino-3-methylphenyl)benzothiazole Human Breast Carcinoma (MCF-7)Nude MiceInformation not publicly availablePotent tumor growth inhibition[5]
YLT322 Human Hepatocellular Carcinoma (HepG2) XenograftBALB/c Nude Mice50 mg/kg, intraperitoneal injection, daily for 21 daysSignificant suppression of tumor growth[1]
Paclitaxel Human Breast Carcinoma (MDA-MB-231) XenograftBALB/c Nude Mice40 mg/kg, intraperitoneal injectionSignificant decrease in tumor volume[6]
Paclitaxel Human Breast Carcinoma (MCF-7) XenograftNude Mice10-30 mg/kg, intraperitoneal injectionDose-dependent tumor growth inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used for in vivo xenograft studies to evaluate the antitumor effects of novel compounds.

General In Vivo Xenograft Protocol

This protocol provides a generalized workflow for establishing and utilizing a subcutaneous xenograft model in immunocompromised mice.

  • Cell Culture: The selected human cancer cell line (e.g., MCF-7, HepG2) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Cell Preparation: Adherent cells are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a mixture of PBS and Matrigel® at a specified concentration (e.g., 5 x 10⁷ cells/mL). Cell viability is assessed and should be >95%.[8]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old, are used for tumor implantation.[8]

  • Tumor Implantation: A suspension of cancer cells (e.g., 100 µL containing 5 x 10⁶ cells) is subcutaneously injected into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[7]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. The investigational compound (e.g., YLT322) or the comparator drug (e.g., Paclitaxel) is administered according to the specified dosage and schedule. The control group receives the vehicle solution.[7]

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. At the end of the study, tumors may be excised for further analysis (e.g., histology, immunohistochemistry).

Specific Protocol for YLT322
  • Cell Line and Animal Model: Human hepatocellular carcinoma HepG2 cells were implanted in male BALB/c nude mice (4-6 weeks old).[1]

  • Treatment: When the average tumor volume reached approximately 100 mm³, mice were randomized into a control group and a YLT322 treatment group. YLT322 was administered daily via intraperitoneal injection at a dose of 50 mg/kg for 21 consecutive days. The control group received the vehicle.[1]

  • Monitoring: Tumor size and body weight were measured every three days.[1]

Representative Protocol for Paclitaxel
  • Cell Line and Animal Model: Human breast carcinoma MDA-MB-231 cells were implanted in female BALB/c nude mice.[6]

  • Treatment: Mice were treated with a single intraperitoneal injection of Paclitaxel at 40 mg/kg.[6]

  • Monitoring: Tumor volume was measured at days 0, 3, 5, and 7 post-treatment.[6]

Visualizing Experimental and Biological Pathways

Diagrams are provided to illustrate the experimental workflow and the proposed signaling pathways associated with the antitumor activity of benzothiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Model cluster_treatment Treatment & Evaluation CellCulture 1. Cancer Cell Culture & Expansion CellHarvest 2. Cell Harvesting & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation in Mice CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Compound/Vehicle Administration Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Analysis 8. Endpoint Analysis (e.g., Histology) Monitoring->Analysis

Figure 1: Generalized workflow for in vivo antitumor efficacy studies using xenograft models.

Signaling Pathways

The antitumor effects of benzothiazole derivatives are mediated through various signaling pathways. Two prominent mechanisms are the induction of the mitochondrial apoptosis pathway and the activation of the aryl hydrocarbon receptor (AhR) pathway.

mitochondrial_apoptosis Mitochondrial Apoptosis Pathway Benzothiazole Benzothiazole Derivative (e.g., YLT322) Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzothiazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed mitochondrial apoptosis pathway induced by certain benzothiazole derivatives.[1]

ahr_pathway Aryl Hydrocarbon Receptor (AhR) Pathway cluster_nucleus Benzothiazole 2-(4-aminophenyl)benzothiazole AhR AhR (Cytosolic) Benzothiazole->AhR Binds AhR_n AhR (Nuclear) AhR->AhR_n Translocates Nucleus Nucleus ARNT ARNT AhR_n->ARNT Dimerizes with XRE XRE (DNA) ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Metabolism Metabolism of Benzothiazole CYP1A1->Metabolism DNA_Adducts DNA Adducts Metabolism->DNA_Adducts CellDeath Cell Death DNA_Adducts->CellDeath

Figure 3: Aryl hydrocarbon receptor (AhR) signaling pathway activated by 2-(4-aminophenyl)benzothiazoles.[5][9]

Logical Comparison of Antitumor Effects

The following diagram illustrates a logical comparison of the antitumor strategies of benzothiazole derivatives and Paclitaxel based on their primary mechanisms of action.

logical_comparison Comparison of Antitumor Mechanisms cluster_benzothiazoles Benzothiazole Derivatives cluster_paclitaxel Paclitaxel B_Mechanism Mechanism: - Apoptosis Induction - AhR Pathway Activation B_Target Primary Target: - Mitochondria - CYP1A1 Metabolism B_Mechanism->B_Target Outcome Outcome: Tumor Growth Inhibition & Cell Death B_Target->Outcome P_Mechanism Mechanism: - Microtubule Stabilization - Mitotic Arrest P_Target Primary Target: - Tubulin P_Mechanism->P_Target P_Target->Outcome

Figure 4: Logical flow comparing the mechanisms of action of benzothiazole derivatives and Paclitaxel.

Conclusion

The available preclinical data suggests that substituted benzothiazole derivatives hold significant promise as antitumor agents. Compounds such as YLT322 and 2-(4-aminophenyl)benzothiazoles have demonstrated potent in vivo activity in xenograft models, operating through distinct mechanisms such as the induction of mitochondrial apoptosis and activation of the AhR signaling pathway. While direct comparative data with standard chemotherapeutics like Paclitaxel is limited, the efficacy shown by these derivatives warrants further investigation. The development of novel benzothiazole-based compounds could offer new therapeutic strategies for various cancers. Future studies should focus on comprehensive in vivo evaluations, including head-to-head comparisons with established drugs, to fully elucidate their clinical potential.

References

comparative analysis of the antimicrobial spectrum of different benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial spectrum of various benzothiazole derivatives reveals a promising class of compounds with broad-spectrum activity against a range of bacterial and fungal pathogens. This guide provides a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and a visualization of the workflow for antimicrobial susceptibility testing.

Benzothiazole, a heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Researchers have synthesized a multitude of derivatives, demonstrating their potential as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and benzothiazole derivatives represent a promising avenue for the development of new anti-infective drugs.[2][5]

Comparative Antimicrobial Spectrum of Benzothiazole Derivatives

The antimicrobial efficacy of different benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected benzothiazole derivatives against various microbial strains, showcasing their spectrum of activity.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole Amides N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A07)Staphylococcus aureus15.6[6]
Escherichia coli7.81[6]
Salmonella typhi15.6[6]
Klebsiella pneumoniae3.91[6]
Isatin-Benzothiazole Hybrids Compound 41cEscherichia coli3.1[7]
Pseudomonas aeruginosa6.2[7]
Bacillus cereus12.5[7]
Staphylococcus aureus12.5[7]
Pyrimidine-Benzothiazole Hybrids Compound 78aStaphylococcus aureus8 (µmol L⁻¹)[7]
Streptococcus pneumoniae4 (µmol L⁻¹)[7]
Compound 78bStaphylococcus aureus6 (µmol L⁻¹)[7]
Streptococcus pneumoniae5 (µmol L⁻¹)[7]
Chlamydia pneumoniae10 (µmol L⁻¹)[7]
Escherichia coli5 (µmol L⁻¹)[7]
Dichloropyrazole-Benzothiazole Analogues Compound 104Gram-positive strains0.0156–0.25[7]
Gram-negative strains1–4[7]
Benzothiazole-Substituted 2-Iminothiazolidin-4-ones 5-Arylidene derivativesBacillus subtilisVaries[8]
Sarcina luteaVaries[8]
Staphylococcus aureusVaries[8]
Escherichia coliVaries[8]
Pseudomonas aeruginosaVaries[8]
Proteus vulgarisVaries[8]
Candida albicansVaries[8]
2-(Aryloxymethyl) Benzothiazoles Compound 5hFusarium solani4.34[9]
Compound 5aBotrytis cinerea19.92[9]

Understanding the Mechanism of Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms.[10] Studies have revealed several potential mechanisms of action, including:

  • Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit various microbial enzymes crucial for survival. These include DNA gyrase, an enzyme essential for DNA replication, and dihydropteroate synthase (DHPS), which is involved in the folic acid synthesis pathway.[5][11][12]

  • Membrane Disruption: Some derivatives can perturb the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6]

  • Inhibition of Quorum Sensing: Certain benzothiazole compounds have demonstrated the ability to interfere with quorum sensing, a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production.[13]

Experimental Protocols

The determination of the antimicrobial spectrum of benzothiazole derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The benzothiazole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Compounds: A defined volume of the benzothiazole derivative solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a benzothiazole derivative.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells with microbial suspension A->C B Prepare serial dilutions of benzothiazole derivative D Add benzothiazole dilutions to respective wells B->D E Incubate under optimal conditions D->E F Visually inspect for microbial growth (turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

Comparative Guide to the Mechanism of Action of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, benchmarked against related benzothiazole derivatives with established anticancer and antimicrobial activities. Due to the limited direct studies on the target compound, this guide extrapolates potential mechanisms based on the structure-activity relationships of analogous compounds.

Executive Summary

Benzothiazole derivatives are a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects. The introduction of specific substituents, such as chloro and nitro groups, can significantly modulate their pharmacological properties. While the precise mechanism of action for this compound is not yet fully elucidated, this guide explores its probable mechanisms by comparing it with two well-studied classes of benzothiazoles:

  • Anticancer Benzothiazoles: Represented by the 2-(4-aminophenyl)benzothiazole series, these compounds often exert their effect through metabolic activation by cytochrome P450 enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Antimicrobial Benzothiazoles: Nitro-substituted benzothiazoles have demonstrated potent antimicrobial activity, often attributed to the inhibition of essential microbial enzymes.

This guide presents quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows to facilitate further research and drug development efforts.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported biological activities of representative benzothiazole derivatives.

Table 1: Anticancer Activity of Benzothiazole Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) MCF-7 (Breast)< 0.001[1]
T-47D (Breast)< 0.1[2]
Ovarian, Renal, Colon Carcinoma Cell LinesPotent and Selective[1]
2-(4-Aminophenyl)benzothiazole (CJM 126) MCF-7 (Breast)< 0.001[1]
MDA 468 (Breast)nM range[3]
Hypothetical Activity of this compound Various Cancer Cell LinesNot Determined-

Table 2: Antimicrobial Activity of Nitro-substituted Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Nitro-substituted Benzothiazole Derivative (Compound N-01) Pseudomonas aeruginosaPotent activity at 50 and 100 µg/mL[4]
Nitro-substituted Benzothiazole Derivative (Compound N-06) Pseudomonas aeruginosaPotent activity at 50 and 100 µg/mL[4]
Nitro-substituted Benzothiazole Derivative (Compound N-08) Pseudomonas aeruginosaPotent activity at 50 and 100 µg/mL[4]
Hypothetical Activity of this compound Various Bacterial StrainsNot Determined-

Proposed Mechanisms of Action

Anticancer Mechanism of Action: Metabolic Activation and DNA Damage

A prominent mechanism of action for anticancer benzothiazoles, particularly the 2-(4-aminophenyl)benzothiazole class, involves metabolic activation by the cytochrome P450 enzyme CYP1A1. This process is proposed to be a key determinant of their selective antitumor activity.[5]

Signaling Pathway Diagram:

anticancer_mechanism cluster_extracellular cluster_cell Cancer Cell Benzothiazole 2-(4-Aminophenyl)benzothiazole (e.g., DF 203) Benzothiazole_in Benzothiazole Benzothiazole->Benzothiazole_in Cellular Uptake AhR Aryl Hydrocarbon Receptor (AhR) Benzothiazole_in->AhR Binds to CYP1A1 CYP1A1 Enzyme Benzothiazole_in->CYP1A1 Metabolized by AhR->CYP1A1 Induces Expression Reactive_Metabolite Reactive Electrophilic Metabolite CYP1A1->Reactive_Metabolite Generates DNA DNA Reactive_Metabolite->DNA Interacts with DNA_Adduct DNA Adducts DNA->DNA_Adduct Forms Apoptosis Apoptosis DNA_Adduct->Apoptosis Triggers

Caption: Proposed anticancer mechanism of 2-(4-aminophenyl)benzothiazoles.

This pathway suggests that the benzothiazole derivative enters the cancer cell and binds to the Aryl Hydrocarbon Receptor (AhR), leading to the increased expression of the CYP1A1 enzyme.[5] CYP1A1 then metabolizes the benzothiazole into a reactive electrophilic species, which can form covalent adducts with DNA.[5] The resulting DNA damage is believed to trigger the apoptotic cascade, leading to selective cancer cell death.[5]

Antimicrobial Mechanism of Action: Enzyme Inhibition

For nitro-substituted benzothiazoles, a likely mechanism of their antimicrobial activity is the inhibition of essential bacterial enzymes. One such target identified for some benzothiazole derivatives is Dihydropteroate Synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[6][7]

Logical Relationship Diagram:

antimicrobial_mechanism Nitro_Benzothiazole Nitro-substituted Benzothiazole Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DHPS) Nitro_Benzothiazole->Bacterial_Enzyme Targets Enzyme_Inhibition Enzyme Inhibition Nitro_Benzothiazole->Enzyme_Inhibition Causes Bacterial_Enzyme->Enzyme_Inhibition Metabolic_Pathway Essential Metabolic Pathway (e.g., Folate Synthesis) Enzyme_Inhibition->Metabolic_Pathway Disrupts Pathway_Disruption Metabolic Pathway Disruption Enzyme_Inhibition->Pathway_Disruption Metabolic_Pathway->Pathway_Disruption Bacterial_Death Bacterial Cell Death Pathway_Disruption->Bacterial_Death Leads to

Caption: Postulated antimicrobial mechanism via enzyme inhibition.

This proposed mechanism involves the nitro-substituted benzothiazole derivative targeting and inhibiting a key bacterial enzyme. This inhibition disrupts an essential metabolic pathway, ultimately leading to bacterial cell death. The specific enzyme target can vary depending on the exact structure of the benzothiazole derivative.

Experimental Protocols

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

Experimental Workflow Diagram:

mtt_assay_workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h to allow cell attachment Start->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formation of formazan crystals) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm using a plate reader Add_Solubilizer->Read_Absorbance Analyze Analyze data and calculate IC50 values Read_Absorbance->Analyze

Caption: Workflow for MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the benzothiazole compound and a vehicle control.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway after treatment with the test compound.[8][9]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the benzothiazole compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, β-actin) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[10]

Methodology:

  • Cell Treatment: Treat cells with the benzothiazole compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the benzothiazole compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While the specific molecular targets and signaling pathways of this compound remain to be definitively identified, this comparative guide provides a strong foundation for future research. Based on the analysis of related benzothiazole derivatives, it is plausible that this compound may exhibit anticancer activity through metabolic activation and induction of apoptosis, and/or antimicrobial activity via the inhibition of essential microbial enzymes. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers aiming to elucidate the precise mechanism of action of this and other novel benzothiazole derivatives. Further investigation is warranted to validate these hypotheses and to explore the full therapeutic potential of this class of compounds.

References

Comparative Cross-Reactivity Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole and its structural analogs. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a critical consideration in drug discovery and development, as it can lead to adverse off-target effects. Due to the limited availability of public data on the specific off-target profile of this compound, this guide presents a framework for assessing such interactions, supported by detailed experimental protocols and hypothetical comparative data to illustrate the evaluation process.

Comparative Cross-Reactivity Analysis

To assess the selectivity of a compound, it is typically screened against a panel of known off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. The following table summarizes hypothetical cross-reactivity data for this compound and two structural analogs against a representative panel of kinase targets. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Table 1: Hypothetical Kinase Inhibition Profile of Benzothiazole Derivatives

Target KinaseThis compound (% Inhibition at 10 µM)2-Methyl-6-nitro-1,3-benzothiazole (% Inhibition at 10 µM)5-Chloro-2-methyl-1,3-benzothiazole (% Inhibition at 10 µM)
EGFR45%30%15%
VEGFR255%40%20%
PI3Kα12%8%5%
CDK28%5%2%
Src60%50%25%
Abl35%25%10%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A variety of in vitro assays are available to determine the cross-reactivity profile of a small molecule. These safety pharmacology studies are designed to identify undesirable pharmacodynamic properties of a substance that may be relevant to human safety.[1] One of the most common methods is a competitive binding assay.

Protocol: In Vitro Kinase Inhibition Assay (Competitive Binding)

This protocol outlines a typical procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases.

1. Reagents and Materials:

  • Test Compound (this compound) and analogs, dissolved in DMSO.

  • Recombinant human kinases.

  • Fluorescently labeled ATP-competitive ligand (tracer).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • 384-well microplates.

  • Microplate reader capable of detecting fluorescence.

2. Experimental Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.

  • Add the recombinant kinase and the fluorescent tracer to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization or other relevant signal using a microplate reader. A decrease in signal indicates displacement of the tracer by the test compound, signifying binding to the kinase.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound-kinase interaction.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Assay_Plate Dispense compounds into 384-well plate Compound_Prep->Assay_Plate Dispense_Reagents Add kinase/tracer mix to assay plate Assay_Plate->Dispense_Reagents Reagent_Prep Prepare kinase and fluorescent tracer mix Reagent_Prep->Dispense_Reagents Incubation Incubate at room temperature Dispense_Reagents->Incubation Read_Plate Measure fluorescence in plate reader Incubation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis

Experimental workflow for in vitro kinase cross-reactivity screening.

Signaling Pathway Analysis

Benzothiazole derivatives have been reported to interact with various signaling pathways, often through the inhibition of protein kinases.[2][3] The diagram below illustrates a hypothetical scenario where a benzothiazole compound inhibits a key kinase in a cancer-related signaling pathway. Understanding which pathways a compound may affect is crucial for predicting its pharmacological and toxicological profile.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor 5-Chloro-2-methyl-6-nitro- 1,3-benzothiazole Inhibitor->Receptor Inhibits

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Comparative Efficacy Analysis: 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of novel therapeutic agent development, benzothiazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a comparative overview of the potential efficacy of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole against established drugs in the fields of oncology, bacteriology, and mycology.

It is critical to note that while the benzothiazole scaffold is a subject of extensive research, specific experimental efficacy data for this compound is not available in the current body of scientific literature. Therefore, this analysis will draw upon published data for structurally analogous benzothiazole derivatives containing chloro, methyl, and nitro substitutions to project a potential efficacy profile and facilitate a comparison with standard-of-care therapeutics. This document is intended for researchers, scientists, and drug development professionals to inform future research directions and experimental design.

Projected Anticancer Efficacy

Nitro-substituted benzothiazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro group is believed to contribute to the anticancer activity of these compounds.

Below is a comparative table of the half-maximal inhibitory concentration (IC50) values for analogous benzothiazole derivatives against common cancer cell lines, juxtaposed with established chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)
Analogous Benzothiazoles
Nitro-styryl containing benzothiazolePancreatic Cancer Cells27 ± 0.24
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718
Sulphonamide scaffold based 2-amino-6-nitrobenzothiazoleBreast Cancer (MCF-7)34.5
Established Anticancer Drugs
DoxorubicinBreast Cancer (MCF-7)Varies by study, typically <1
PaclitaxelNon-small cell lung cancerVaries by study, typically <0.1
GemcitabinePancreatic CancerVaries by study, typically <1

Projected Antimicrobial Efficacy

Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties. The presence of halogen and nitro groups can enhance the antimicrobial potential of these molecules.

The following tables compare the Minimum Inhibitory Concentration (MIC) values of analogous compounds with those of widely used antibacterial and antifungal drugs.

Antibacterial Activity

Compound/DrugBacterial StrainMIC (µg/mL)
Analogous Benzothiazoles
Benzothiazole-thiophene derivative with chloro groupStaphylococcus aureus6.25
Benzothiazole clubbed isatin derivativeEscherichia coli3.1
Established Antibacterial Drugs
CiprofloxacinEscherichia coli0.015 - 1
VancomycinStaphylococcus aureus0.5 - 2

Antifungal Activity

Compound/DrugFungal StrainMIC (µg/mL)
Analogous Benzothiazoles
Benzothiazole–thiazole hybrid with nitro groupCandida albicans3.90–15.63[1]
Established Antifungal Drugs
FluconazoleCandida albicans0.25 - 4
Amphotericin BCandida albicans0.12 - 1

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to determine the efficacy of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antifungal Activity: Broth Microdilution Method for MIC Determination

Similar to the antibacterial assay, this method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

  • Preparation of Inoculum: A standardized fungal suspension (e.g., from a fresh culture on Sabouraud Dextrose Agar) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Visualizing Potential Mechanisms and Workflows

To further elucidate the potential biological context and experimental design, the following diagrams are provided.

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Targets Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Potential mechanism of anticancer activity.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Efficacy Testing cluster_2 Data Analysis Synthesis & Purification Synthesis & Purification Characterization (NMR, MS) Characterization (NMR, MS) Synthesis & Purification->Characterization (NMR, MS) Anticancer Assays (MTT) Anticancer Assays (MTT) Characterization (NMR, MS)->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Characterization (NMR, MS)->Antimicrobial Assays (MIC) IC50 / MIC Determination IC50 / MIC Determination Anticancer Assays (MTT)->IC50 / MIC Determination Antimicrobial Assays (MIC)->IC50 / MIC Determination Comparative Analysis Comparative Analysis IC50 / MIC Determination->Comparative Analysis

Caption: General experimental workflow for efficacy evaluation.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, the analysis of structurally related compounds suggests its potential as a promising candidate for further investigation in anticancer and antimicrobial drug discovery. The presence of the chloro, methyl, and particularly the nitro functional groups on the benzothiazole scaffold has been associated with significant biological activity in other derivatives.

The data and protocols presented in this guide are intended to serve as a foundational resource for researchers to design and execute studies that will definitively characterize the therapeutic potential of this compound. Future in vitro and in vivo studies are warranted to elucidate its specific mechanisms of action and to establish a direct comparison with existing drugs.

References

In Vitro vs. In Vivo Correlation of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activity of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, drawing upon experimental data from structurally similar benzothiazole derivatives. Due to a lack of publicly available in vitro and in vivo anticancer studies for this specific compound, this document focuses on establishing a framework for its potential evaluation. The guide synthesizes data from related chloro- and nitro-substituted benzothiazoles to project potential efficacy and discusses the critical aspects of correlating laboratory findings with clinical outcomes.

Introduction to Benzothiazole Derivatives in Oncology

Benzothiazole is a heterocyclic scaffold of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of substituents such as chloro and nitro groups can modulate the electronic properties, metabolic stability, and biological activity of the benzothiazole core, potentially enhancing its therapeutic index.[2] This guide explores the expected activity profile of this compound based on the performance of its analogues.

Comparative In Vitro Activity of Benzothiazole Analogues

The primary method for assessing the initial anticancer potential of a compound is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit 50% of cell growth. While specific data for this compound is unavailable, the following table summarizes the in vitro activity of representative chloro- and nitro-substituted benzothiazole derivatives against several human cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazole derivative SW620 (colorectal adenocarcinoma)4.3 nM[3]
SKRB-3 (breast cancer)1.2 nM[3]
A549 (lung cancer)44 nM[3]
HepG2 (liver cancer)48 nM[3]
Pyridine containing pyrimidine derivative of benzothiazole Colo205 (colon cancer)5.04[3]
U937 (lymphoma)13.9[3]
MCF-7 (breast cancer)30.67[3]
A549 (lung cancer)30.45[3]

Note: The data presented is for structurally related compounds and should be used as a general indicator of the potential potency of substituted benzothiazoles.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A standard method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (typically 72 hours).[5]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 Incubation (2-4 hours) mtt_addition->incubation3 solubilization Formazan Solubilization (DMSO) incubation3->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Workflow of the MTT cytotoxicity assay.

Correlation to In Vivo Activity: Challenges and Considerations

Translating in vitro potency to in vivo efficacy is a significant challenge in drug development.[7] Factors such as absorption, distribution, metabolism, and excretion (ADME) can dramatically alter a compound's activity in a whole organism compared to a cell culture dish. For anticancer drugs, poor correlation between in vitro and in vivo results can be attributed to issues with permeability into solid tumors and metabolic degradation.[7]

While no in vivo data exists for this compound, studies on other benzothiazole derivatives have progressed to animal models, typically involving xenografts.

Experimental Protocols: In Vivo Tumor Xenograft Model

Human tumor xenograft models are a cornerstone of preclinical anticancer drug evaluation.[8] These models involve the transplantation of human tumor cells or tissues into immunocompromised mice.[8]

Subcutaneous Xenograft Model Protocol
  • Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[2]

  • Animal Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[2][8]

  • Tumor Growth Monitoring: Once tumors become palpable, their size is measured regularly using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[2]

  • Drug Administration: When tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered according to a specific dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. The body weight of the animals is also monitored as an indicator of toxicity.[9]

  • Endpoint: At the end of the study, tumors are often excised for further analysis.[2]

Xenograft_Model_Workflow start Start cell_prep Cancer Cell Preparation start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Drug Administration (Treatment vs. Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

Workflow of a subcutaneous xenograft model.

Projected Signaling Pathways and Mechanisms

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms. Based on the activity of related compounds, this compound could potentially interfere with key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

A generalized cell signaling pathway often implicated in cancer.

Conclusion

References

A Comparative Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in Computational Docking Studies Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole against various biological targets implicated in cancer, microbial infections, and other diseases. The analysis is based on computational docking studies of structurally similar benzothiazole derivatives, offering insights into the prospective binding affinities and interaction patterns of the title compound. While direct experimental docking data for this compound is not extensively available in the public domain, this guide extrapolates from existing research on related compounds to provide a valuable comparative framework.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents, such as a nitro group at the C-6 position, has been noted to enhance antiproliferative activity, making this compound a compound of significant interest.[1]

Comparative Docking Performance

To contextualize the potential of this compound, this section presents a summary of docking studies performed on analogous benzothiazole derivatives against prominent biological targets. This comparative data, presented in Table 1, includes binding affinities and, where available, experimentally determined inhibitory concentrations (IC50) to offer a broader perspective on the structure-activity relationships within this class of compounds.

Biological TargetCompoundDocking Score (kcal/mol)IC50 (µM)Reference CompoundDocking Score (kcal/mol)IC50 (µM)
VEGFR-2 Benzothiazole Derivative 7-173.88 (MolDock)Not ReportedSorafenib-156.35 (MolDock)Not Reported
p56lck Benzothiazole-Thiazole Hybrid 1Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
DHPS Benzothiazole Derivative 16bNot Reported7.85 (µg/mL)SulfadiazineNot Reported7.13 (µg/mL)
Dihydroorotase Benzothiazole Derivative 3-5.02Not ReportedHDDP (co-crystalized ligand)-7.37Not Reported

Table 1: Comparative Docking and Inhibition Data for Benzothiazole Derivatives Against Various Biological Targets. Data is extracted from multiple sources to provide a comparative landscape.[4][5][6][7]

Experimental Protocols: A Methodological Overview

The following section details a standardized, comprehensive protocol for conducting computational docking studies of this compound against a selected biological target. This methodology is a composite of best practices observed in various studies on benzothiazole derivatives.[5][6][8]

Preparation of the Biological Target (Protein)
  • Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the crystal structure of p56lck can be retrieved with PDB ID: 1QPC.[6]

  • Protein Preparation: The retrieved protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard. This process involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders and protonation states.

    • Optimization of the hydrogen-bonding network.

    • Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structure of this compound is sketched using a molecular editor and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field, such as OPLS3e, to obtain a low-energy conformation.

  • Generation of Tautomers and Ionization States: A library of possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4 ± 0.5) is generated using tools like LigPrep in the Schrödinger suite.

Molecular Docking
  • Grid Generation: A receptor grid is generated around the active site of the prepared protein. The active site is typically defined by selecting the co-crystallized ligand or by identifying key catalytic residues.

  • Docking Algorithm: Molecular docking is performed using a program like GLIDE (Grid-based Ligand Docking with Energetics).[6] The prepared ligand library is docked into the defined receptor grid.

  • Scoring and Analysis: The resulting docking poses are scored based on their binding affinity (e.g., GlideScore). The poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Visualizing Molecular Interactions and Workflows

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., PDB ID: 1QPC) ProtPrep Protein Preparation (Add Hydrogens, Remove Water) PDB->ProtPrep Ligand Prepare 3D Ligand Structure (this compound) LigPrep Ligand Preparation (Energy Minimization) Ligand->LigPrep Grid Define Active Site & Generate Grid ProtPrep->Grid Dock Perform Molecular Docking (e.g., GLIDE) LigPrep->Dock Grid->Dock Score Score & Rank Poses (Binding Affinity) Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Result Identify Lead Candidates Analyze->Result

Caption: Computational Docking Workflow.

signaling_pathway TCR T-Cell Receptor (TCR) p56lck p56lck TCR->p56lck CD4_CD8 CD4/CD8 CD4_CD8->p56lck ZAP70 ZAP-70 p56lck->ZAP70 phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Gene_Expression Gene Expression (e.g., IL-2) Ca_PKC->Gene_Expression

Caption: Simplified p56lck Signaling Pathway.

Conclusion

The computational docking studies of various benzothiazole derivatives strongly suggest that this compound holds significant promise as a bioactive compound. Its structural features, particularly the 6-nitro substitution, are associated with enhanced biological activity in related molecules.[1] The provided comparative data and detailed experimental protocol offer a solid foundation for researchers to undertake further in silico and in vitro investigations to validate the therapeutic potential of this specific benzothiazole derivative. The signaling pathway and workflow diagrams serve to contextualize the biological relevance and the methodological approach for such studies.

References

Assessing the Selectivity of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus of modern oncology research. Benzothiazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative assessment of the anticipated selectivity of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole for cancer cells.

Due to the limited availability of public data on the specific cytotoxic profile of this compound, this guide leverages experimental data from structurally analogous benzothiazole derivatives. The inclusion of chloro, methyl, and nitro functional groups on the benzothiazole scaffold is known to modulate its biological activity. Therefore, by examining related compounds, we can infer the potential selectivity of the target molecule.

Comparative Cytotoxicity of Benzothiazole Derivatives

The in vitro cytotoxicity of benzothiazole derivatives is commonly evaluated using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. To assess selectivity, the IC50 value against a cancer cell line is compared to the IC50 value against a normal, non-cancerous cell line. The ratio of these values provides a selectivity index (SI), with a higher SI indicating greater selectivity for cancer cells.

The following tables summarize the cytotoxic activity of various substituted benzothiazole derivatives against a panel of human cancer cell lines and, where available, against normal cell lines. This data serves as a surrogate for understanding the potential performance of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazothiazole.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Nitro-Substituted Benzothiazole Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 µg/mL (~297 µM)[1]
6-nitrobenzo[d]thiazol-2-olLung (A549)121 µg/mL (~617 µM)[1]
Sulphonamide-based 2,6-disubstituted-benzothiazoleBreast (MCF-7)34.5[2]
Sulphonamide-based 2,6-disubstituted-benzothiazoleCervical (HeLa)44.15[2]
Sulphonamide-based 2,6-disubstituted-benzothiazoleOsteosarcoma (MG63)36.1[2]
Nitro-styryl containing benzothiazolePancreatic Cancer27 ± 0.24[2]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Chloro-Substituted Benzothiazole Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dichlorophenyl-chlorobenzothiazoleNon-small cell lung (HOP-92)0.0718[3]
2-aminobenzothiazole derivativeColon (HCT116)6.43 ± 0.72[3]
2-aminobenzothiazole derivativeLung (A549)9.62 ± 1.14[3]
2-aminobenzothiazole derivativeMelanoma (A375)8.07 ± 1.36[3]

Table 3: Comparative Cytotoxicity of Benzothiazole Derivatives in Cancerous vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
N'-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene) derivativeBreast (MCF-7)>100Mouse Embryoblast (NIH/3T3)>100-[4]
N'-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene) derivativeLung (A549)69.2Mouse Embryoblast (NIH/3T3)>100>1.45[4]
Thiazolyl-pyrazoline derivativeLung (A549)14.33 µg/mLMouse Fibroblast (L929)>50 µg/mL>3.49[5]
Thiazolyl-pyrazoline derivativeLung (A549)11.67 µg/mLMouse Fibroblast (L929)>50 µg/mL>4.28[5]
2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamideLung (A549)9.62 ± 1.14Mouse Embryoblast (NIH/3T3)>100>10.4[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to assess the cytotoxicity and apoptotic effects of investigational compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7] Incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

Experimental_Workflow_for_Selectivity_Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer_Cell_Line Cancer Cell Line (e.g., A549, MCF-7) Compound_Treatment Treat with This compound (Concentration Gradient) Cancer_Cell_Line->Compound_Treatment Normal_Cell_Line Normal Cell Line (e.g., Fibroblasts) Normal_Cell_Line->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Compound_Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation Selectivity_Index Determine Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50_Calculation->Selectivity_Index Apoptosis_Signaling_Pathway Benzothiazole_Derivative Benzothiazole Derivative Mitochondrion Mitochondrion Benzothiazole_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards associated with its chemical class, including nitroaromatic compounds and chlorinated benzothiazoles. Nitroaromatic compounds are recognized for their potential toxicity, mutagenicity, and carcinogenicity.[1][2] Some are also known to be reactive and can pose an explosion hazard under specific conditions.[3][4] Similarly, benzothiazole and its derivatives have been associated with toxicity, including potential carcinogenicity.[5][6] Therefore, this compound must be handled as a hazardous substance with strict adherence to safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all appropriate personal protective equipment is worn to minimize exposure.[7][8][9]

Recommended PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory.[10] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required to protect against splashes and fine particles.[10]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in situations with a higher risk of contamination, consider additional protective clothing such as an apron or coveralls.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator (e.g., an N95 respirator) should be used.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent chemical exposure and environmental contamination.

  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry to the contaminated area.

    • Provide the emergency response team with as much information as possible about the spilled substance.

Proper Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[11] Do not dispose of this chemical in the regular trash or down the drain.[12]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated, leak-proof, and chemically compatible container.[12][13]

    • The container should be kept closed at all times except when adding waste.[12]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

    • Include the approximate amount or concentration of the waste and the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[12]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[14]

Hazardous Waste Labeling Information

The following table summarizes the essential information that must be included on the hazardous waste label for this compound.

Label Information Details
Generator Information Your Name, Department, and Contact Information
Chemical Name This compound
Hazard Identification Toxic, Potential Mutagen/Carcinogen, Environmental Hazard
Signal Word DANGER
Hazard Pictograms Skull and Crossbones, Health Hazard, Environment
Accumulation Start Date The date you first add waste to the container
Waste Composition List all components and their approximate percentages

Experimental Protocol: Decontamination of Glassware

Due to the lack of specific reactivity data, a universal neutralization protocol cannot be provided. However, a standard procedure for decontaminating glassware that has been in contact with this compound is as follows:

  • Initial Rinse:

    • Wearing appropriate PPE, rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate).

    • Collect all rinsate as hazardous liquid waste in a properly labeled container.

  • Washing:

    • After the initial solvent rinse, wash the glassware with laboratory detergent and water.

  • Final Rinse:

    • Rinse the glassware thoroughly with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Identify Waste: This compound (Solid Waste) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup D->E F Proper Disposal at a Permitted Hazardous Waste Facility E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 5264-77-7). Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE[1]:

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Safety glasses with side-shields, or chemical splash goggles.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin exposure.Gloves must be inspected prior to use. Immediately remove all soiled and contaminated clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.
Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin irritation[1]

  • Serious eye irritation[1]

  • Specific target organ toxicity (single exposure); May cause respiratory irritation[1]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

  • Wash skin thoroughly after handling[1].

  • Use only outdoors or in a well-ventilated area[1].

  • Wear protective gloves, protective clothing, eye protection, and face protection[1].

Operational and Disposal Plan: A Step-by-Step Guide

This procedural workflow outlines the safe handling, use, and disposal of this compound.

Preparation and Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels[1].

  • Donning PPE: Before handling, put on all required PPE as specified in the table above[1].

  • Handling: Avoid direct contact with the substance. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge[2]. Do not eat, drink, or smoke when using this product[3].

In Case of Accidental Exposure:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[2].

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[1].

  • Keep the container tightly closed when not in use[1].

  • Store locked up[1].

Spill Containment:

  • In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Prevent further leakage or spillage if safe to do so.

  • Absorb the spill with inert material (e.g., dry sand or earth) and place it into a suitable disposal container[1][3]. Avoid generating dust.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Waste materials should be disposed of at an approved waste disposal plant[1]. Do not let the product enter drains, other waterways, or soil[1].

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_don_ppe Don Appropriate PPE prep_fume_hood->prep_don_ppe handle_substance Handle Substance prep_don_ppe->handle_substance post_wash Wash Hands Thoroughly handle_substance->post_wash disp_spill Spill Containment handle_substance->disp_spill If Spill Occurs post_store Store Properly post_wash->post_store disp_waste Waste Disposal post_store->disp_waste disp_spill->disp_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.